Product packaging for (R)-Ofloxacin-d3(Cat. No.:)

(R)-Ofloxacin-d3

Cat. No.: B584767
M. Wt: 364.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-AHTUJLEFSA-N
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Description

(R)-Ofloxacin-d3, also known as this compound, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20FN3O4 B584767 (R)-Ofloxacin-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-AHTUJLEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-Ofloxacin-d3: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways of (R)-Ofloxacin-d3, a deuterated isotopologue of the fluoroquinolone antibiotic, (R)-Ofloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure

This compound is the (R)-enantiomer of the racemic drug Ofloxacin, where three hydrogen atoms on the N-methyl group of the piperazine moiety have been replaced by deuterium atoms. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies.

The core structure of ofloxacin consists of a tricyclic ring system, featuring a pyridobenzoxazine core, which is essential for its antibacterial activity. The fluorine atom at the C-7 position and the carboxylic acid at the C-3 position are also crucial for its mechanism of action. The methyl group at the C-3 position of the oxazine ring introduces a chiral center.[1]

Below is a diagram illustrating the chemical structure of this compound.

structure Chemical Structure of this compound cluster_ofloxacin a

Caption: Chemical structure of this compound.

Synthesis of this compound

The key starting material for the chiral synthesis is a suitable difluoro-substituted aromatic compound. The synthesis proceeds through the formation of the benzoxazine ring, followed by the construction of the quinolone core, and finally, the nucleophilic substitution with N-(trideuteriomethyl)piperazine.

Synthesis of the Chiral Intermediate

A known method for the asymmetric synthesis of the fluoroquinolone core involves a chiral Brønsted acid-catalyzed transfer hydrogenation. This key step establishes the stereochemistry at the C-3 position of the oxazine ring.

General Synthetic Workflow

The following diagram illustrates a representative synthetic workflow for (R)-Ofloxacin. The synthesis of this compound would follow a similar pathway, with the substitution of N-methylpiperazine with N-(trideuteriomethyl)piperazine in the final step.

synthesis_workflow General Synthetic Workflow for (R)-Ofloxacin start Difluoro-nitroaromatic Starting Material step1 Formation of Benzoxazine Ring start->step1 step2 Construction of Quinolone Core step1->step2 step3 Hydrolysis of Ester step2->step3 step4 Nucleophilic Substitution with N-(Trideuteriomethyl)piperazine step3->step4 end This compound step4->end

Caption: A representative synthetic workflow for (R)-Ofloxacin.

Experimental Protocols (Adapted for this compound)

The following protocols are adapted from the synthesis of (R)-Ofloxacin and include a hypothetical step for the introduction of the deuterated moiety.

Step 1: Synthesis of the Chiral Benzoxazine Intermediate

A chiral Brønsted acid-catalyzed transfer hydrogenation of a suitable enamine precursor would be performed to yield the chiral benzoxazine intermediate.

  • Reaction Conditions: The reaction is typically carried out in a suitable organic solvent such as dichloromethane at room temperature. A chiral phosphoric acid catalyst is used in catalytic amounts, and a Hantzsch ester serves as the hydride source.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is purified by column chromatography on silica gel.

Step 2: Cyclization to form the Quinolone Core

The chiral benzoxazine intermediate is then cyclized to form the tricyclic quinolone core.

  • Reaction Conditions: This is often achieved by reacting the intermediate with diethyl ethoxymethylenemalonate followed by thermal or acid-catalyzed cyclization. Polyphosphoric acid can be used for the cyclization at elevated temperatures.

  • Work-up and Purification: The reaction mixture is quenched with water, and the precipitated solid is collected by filtration, washed, and dried.

Step 3: Hydrolysis of the Ester

The ethyl ester of the quinolone core is hydrolyzed to the corresponding carboxylic acid.

  • Reaction Conditions: The ester is treated with a base such as potassium hydroxide in a mixture of water and a suitable organic solvent like ethanol or THF at elevated temperatures.

  • Work-up and Purification: The reaction mixture is acidified to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

Step 4: Introduction of N-(Trideuteriomethyl)piperazine

The final step involves a nucleophilic aromatic substitution reaction to introduce the deuterated piperazine moiety.

  • Preparation of N-(Trideuteriomethyl)piperazine: This reagent can be synthesized by reacting piperazine with a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or trideuteriomethyl triflate, in the presence of a base.

  • Reaction Conditions: The fluoroquinolone carboxylic acid is reacted with N-(trideuteriomethyl)piperazine in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or pyridine at elevated temperatures.

  • Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data

The following table summarizes typical yields for the non-deuterated synthesis of (R)-Ofloxacin, which can serve as an estimate for the synthesis of the deuterated analog.

StepProductTypical Yield (%)
Chiral Transfer HydrogenationChiral Benzoxazine Intermediate>95
Cyclization and EsterificationEthyl Ester of Quinolone Core50-60
HydrolysisQuinolone Carboxylic Acid>90
Nucleophilic Substitution(R)-Ofloxacin80-90

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Ofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA double helix during replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for the segregation of the replicated DNA into the daughter cells.

Ofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to the formation of double-strand breaks in the bacterial DNA. This ultimately results in the inhibition of DNA synthesis and bacterial cell death.

The following diagram illustrates the signaling pathway of Ofloxacin's mechanism of action.

moa_pathway Mechanism of Action of Ofloxacin ofloxacin Ofloxacin dna_gyrase Bacterial DNA Gyrase ofloxacin->dna_gyrase Binds to topo_iv Bacterial Topoisomerase IV ofloxacin->topo_iv Binds to dna_replication DNA Replication & Transcription inhibition Inhibition dna_gyrase->inhibition cell_division Bacterial Cell Division inhibition2 Inhibition topo_iv->inhibition2 apoptosis Bacterial Cell Death dna_replication->apoptosis cell_division->apoptosis inhibition->dna_replication inhibition2->cell_division

Caption: Ofloxacin's inhibition of DNA gyrase and topoisomerase IV.

Conclusion

This compound is a valuable tool for researchers studying the pharmacokinetics and metabolism of ofloxacin. Its synthesis, while not explicitly detailed in publicly available literature, can be reasonably extrapolated from the established asymmetric synthesis of (R)-Ofloxacin. The key to its preparation lies in the successful synthesis and incorporation of N-(trideuteriomethyl)piperazine. The mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, is well-understood and provides a clear basis for its potent antibacterial activity. This guide provides a foundational understanding for professionals engaged in the research and development of fluoroquinolone antibiotics.

References

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action for (R)-Ofloxacin-d3. The core biological activity of this compound is identical to that of its non-deuterated counterpart, (R)-Ofloxacin. Ofloxacin itself is a racemic mixture, composed of equimolar amounts of the (S)-enantiomer (Levofloxacin) and the (R)-enantiomer (Dextrofloxacin)[1]. The vast majority of the antibacterial potency of ofloxacin is attributed to the (S)-enantiomer[2][3][4]. This document will elucidate the molecular interactions, target enzymes, and the stereochemical basis for the observed biological activity.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

(R)-Ofloxacin, like all fluoroquinolone antibiotics, exerts its bactericidal effect by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[5][6][7][8]. These enzymes are Type II topoisomerases that manage the topology of DNA, a process critical for bacterial survival[9].

  • DNA Gyrase: This enzyme introduces negative supercoils into circular DNA, a process that is crucial for compacting the bacterial chromosome and for initiating DNA replication and transcription[10][11].

  • Topoisomerase IV: This enzyme's primary role is in the decatenation, or unlinking, of intertwined daughter DNA chromosomes following a round of replication. This separation is a prerequisite for the segregation of the chromosomes into daughter cells, making it essential for bacterial cell division[5][7][12].

The inhibitory action involves the formation of a stable ternary complex consisting of the fluoroquinolone, the topoisomerase enzyme, and the bacterial DNA[12]. This complex traps the enzyme in a state where it has performed a double-strand break in the DNA but is prevented from re-ligating the strands[11]. The accumulation of these permanent, double-strand DNA breaks triggers a cascade of events, including the cessation of DNA replication and transcription, which ultimately leads to bacterial cell death[11][13][14].

Mechanism_of_Action Core Mechanism of (R)-Ofloxacin Action cluster_cell Bacterial Cell cluster_dna_process DNA Replication & Segregation Ofloxacin This compound DNA_Gyrase DNA Gyrase Ofloxacin->DNA_Gyrase targets Topo_IV Topoisomerase IV Ofloxacin->Topo_IV targets Replication DNA Replication DNA_Gyrase->Replication (relieves supercoiling) Ternary_Complex Ternary Complex (Enzyme-DNA-Ofloxacin) DNA_Gyrase->Ternary_Complex forms Segregation Chromosome Segregation Topo_IV->Segregation (deatenates DNA) Topo_IV->Ternary_Complex forms DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Inhibition Inhibition of DNA Replication & Cell Division DS_Breaks->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Core mechanism of (R)-Ofloxacin targeting bacterial topoisomerases.

Stereoselectivity of Ofloxacin Enantiomers

A critical aspect of ofloxacin's pharmacology is the pronounced difference in activity between its (S)- and (R)-enantiomers. The (S)-isomer, Levofloxacin, is 8 to 128 times more potent against various bacterial strains than the (R)-isomer[2][4]. Research has demonstrated that this disparity in antibacterial potency is not due to differences in permeation through the bacterial cell membrane but is a direct consequence of their differential activity against the target enzyme, DNA gyrase[2][3][15].

Competition assays have shown that (S)-ofloxacin binds to the DNA-DNA gyrase complex approximately 12 times more effectively than (R)-ofloxacin[2][15]. This superior binding affinity of the (S)-enantiomer leads to a much more potent inhibition of the enzyme's supercoiling activity, which correlates directly with its enhanced bactericidal effect[2].

Enantiomer_Relationship Logical Relationship of Ofloxacin Enantiomers Ofloxacin Ofloxacin (Racemate) S_Ofloxacin (S)-Ofloxacin (Levofloxacin) Ofloxacin->S_Ofloxacin contains R_Ofloxacin This compound (Dextrofloxacin isomer) Ofloxacin->R_Ofloxacin contains Activity_High High Antibacterial Activity (Potent DNA Gyrase Inhibition) S_Ofloxacin->Activity_High Activity_Low Low Antibacterial Activity (Weak DNA Gyrase Inhibition) R_Ofloxacin->Activity_Low

Caption: Relationship and relative activity of ofloxacin enantiomers.

Quantitative Data: In Vitro Inhibitory Activity

The differential activity of the ofloxacin enantiomers has been quantified through determination of Minimum Inhibitory Concentrations (MICs) against bacterial strains and the 50% inhibitory concentrations (IC₅₀) against the target enzymes. The data clearly illustrates the superior potency of the (S)-enantiomer.

CompoundMIC vs. E. coli KL-16 (µg/mL)IC₅₀ vs. E. coli DNA Gyrase Supercoiling (µg/mL)
(S)-Ofloxacin 0.050.78
(R)-Ofloxacin 1.639
Ofloxacin (Racemate) 0.11.56
Data sourced from Imakyure et al., 1996[3].

Experimental Protocols

The investigation of this compound's mechanism relies on specific biochemical assays that measure the activity of its target enzymes.

This assay assesses the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity (IC₅₀).

Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble a reaction mixture containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)[16].

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

  • Substrate Addition: Add a fixed amount of relaxed circular plasmid DNA (e.g., 300 ng of relaxed pBR322) to each reaction[16].

  • Enzyme Initiation: Initiate the reaction by adding a specific number of units of purified E. coli DNA gyrase (e.g., 1-2 units)[16]. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for a defined period, typically 30 to 60 minutes[16][17].

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[16][17]. Optionally, proteinase K can be added to digest the enzyme[18].

  • Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide. Perform electrophoresis at a low voltage (e.g., 25-80 V) for several hours or overnight to separate the different DNA topoisomers[16]. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Visualize the DNA bands under UV light and quantify the band intensities to determine the percentage of inhibition at each drug concentration and calculate the IC₅₀ value.

Gyrase_Assay_Workflow Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay start Start prep_mix Prepare Reaction Mix (Buffer, Relaxed Plasmid, ATP) start->prep_mix add_inhibitor Add this compound (or DMSO control) prep_mix->add_inhibitor add_enzyme Add DNA Gyrase Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction (add SDS/Dye) incubate->stop_rxn electrophoresis Agarose Gel Electrophoresis stop_rxn->electrophoresis visualize Visualize & Quantify Bands (UV Transilluminator) electrophoresis->visualize end Determine IC50 Value visualize->end

Caption: Workflow for a typical DNA gyrase inhibition assay.

This assay measures the inhibition of topoisomerase IV's ability to relax supercoiled DNA or to separate catenated DNA networks (kinetoplast DNA).

Objective: To determine the IC₅₀ of this compound against topoisomerase IV.

Methodology:

  • Reaction Setup: Assemble a reaction mixture with an appropriate buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP) and the DNA substrate. The substrate is typically supercoiled plasmid DNA (for relaxation) or kinetoplast DNA (kDNA) (for decatenation)[19].

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction tubes.

  • Enzyme Initiation: Start the reaction by adding purified Topoisomerase IV enzyme.

  • Incubation: Incubate at 37°C for 30 minutes[19].

  • Reaction Termination: Stop the reaction as described for the gyrase assay (e.g., with SDS/loading dye).

  • Analysis: Separate the reaction products on a 1% agarose gel. In a relaxation assay, the conversion of supercoiled DNA to relaxed DNA is monitored. In a decatenation assay, the release of minicircles from the kDNA network is observed (catenated kDNA remains in the well, while decatenated minicircles migrate into the gel)[17].

  • Visualization: Visualize with ethidium bromide and UV light to determine the extent of inhibition.

Conclusion

The mechanism of action of this compound is centered on the inhibition of bacterial DNA gyrase and topoisomerase IV. While it shares this mechanism with its more potent stereoisomer, (S)-Ofloxacin, its significantly lower binding affinity for the enzyme-DNA complex results in substantially weaker antibacterial activity. This makes (R)-Ofloxacin and its deuterated analog valuable tools for structure-activity relationship (SAR) studies and as negative controls in research aimed at understanding the precise molecular interactions that define the high potency of other fluoroquinolones.

References

(R)-Ofloxacin-d3: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ofloxacin-d3 is the deuterated form of the (R)-enantiomer of ofloxacin, a second-generation fluoroquinolone antibiotic. Its primary application in a research setting is as a stable isotope-labeled internal standard for the accurate quantification of ofloxacin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise results. This technical guide provides an in-depth overview of the use of this compound in research, including its role in pharmacokinetic studies, detailed experimental protocols, and relevant quantitative data.

Introduction to this compound

This compound is a synthetically modified version of (R)-ofloxacin where three hydrogen atoms on the N-methyl group of the piperazinyl ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to the parent compound but has a molecular weight that is 3 Daltons higher. This mass difference allows for its differentiation from the unlabeled ofloxacin by a mass spectrometer, which is the fundamental principle behind its use as an internal standard.

Key Properties of this compound:

  • Chemical Formula: C₁₈H₁₇D₃FN₃O₄

  • Molecular Weight: Approximately 364.4 g/mol [1]

  • Isotopic Purity: High, ensuring minimal interference from the unlabeled analyte.

The primary utility of this compound lies in its ability to mimic the behavior of ofloxacin during sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. This allows for the calculation of a precise ratio of the analyte to the internal standard, which is then used for quantification.

Application in Pharmacokinetic Research

Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug in biological fluids such as plasma, urine, and tissue homogenates is critical for determining key PK parameters.

This compound is an invaluable tool in conducting PK studies of ofloxacin for the following reasons:

  • High Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the bioanalytical method, which is crucial for reliable PK parameter estimation.

  • Matrix Effect Compensation: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with ofloxacin and experiences the same matrix effects, it effectively normalizes these variations.

  • Reduced Method Variability: It compensates for variations in sample volume, extraction efficiency, and instrument response.

Ofloxacin Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of ofloxacin in healthy adults, which are typically determined using bioanalytical methods employing an internal standard like this compound.

ParameterValueReference
Bioavailability (oral)~98%[2][3]
Time to Peak Concentration (Tmax)1-2 hours[2]
Plasma Protein Binding~32%[2]
Elimination Half-life (t½)5-8 hours[4]
Excretion65-80% unchanged in urine[2]

Experimental Protocols

The following sections detail a general experimental protocol for the quantification of ofloxacin in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like ofloxacin from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a known concentration of this compound working solution to each plasma sample.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The goal of the chromatographic separation is to separate ofloxacin from other endogenous components of the plasma extract to minimize matrix effects and ensure a clean signal for the mass spectrometer.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient elution is typically used, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the course of the run to elute ofloxacin.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30-40 °C
Injection Volume 5-10 µL

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for ofloxacin and this compound and then monitoring for specific product ions after fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ofloxacin362.2318.120-30
261.135-45
This compound365.2321.120-30
261.135-45

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used. The precursor ion for this compound is predicted based on a +3 Da mass shift from ofloxacin.

Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Recovery Consistent, precise, and reproducible
Matrix Effect Investigated to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and processing conditions (freeze-thaw, short-term, long-term)

Mandatory Visualizations

Ofloxacin's Mechanism of Action

Ofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5][6] These enzymes are crucial for DNA replication, transcription, and repair. The inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.

Ofloxacin_Mechanism cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->Bacterial_DNA Cell_Death Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->Cell_Death Replication_Fork->DNA_Gyrase relieves supercoiling Replication_Fork->Topoisomerase_IV separates daughter DNA Ofloxacin (R)-Ofloxacin Ofloxacin->DNA_Gyrase Ofloxacin->Topoisomerase_IV

Caption: Mechanism of action of Ofloxacin in a bacterial cell.

Experimental Workflow for Ofloxacin Quantification

The following diagram illustrates the typical workflow for quantifying ofloxacin in a plasma sample using this compound as an internal standard.

Experimental_Workflow cluster_workflow Bioanalytical Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Spike with this compound Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification 8. Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Workflow for Ofloxacin quantification in plasma.

Conclusion

This compound is an essential tool for researchers and drug development professionals involved in the study of ofloxacin. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in a research setting, ultimately contributing to a better understanding of the pharmacology of ofloxacin.

References

An In-depth Technical Guide: Deuterated vs. Non-deuterated Ofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin, a widely-used fluoroquinolone antibiotic, demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division.[1][2] This technical guide provides a comprehensive overview of non-deuterated ofloxacin, including its physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, this guide explores the potential advantages of deuterated ofloxacin, a novel formulation designed to enhance the drug's metabolic stability and therapeutic profile through the kinetic isotope effect. While clinical data on deuterated ofloxacin is not yet publicly available, this document extrapolates its potential benefits based on established principles of deuteration in drug development.

Ofloxacin: The Non-Deuterated Parent Drug

Ofloxacin is a synthetic chemotherapeutic agent with a well-established clinical profile.[3]

Physicochemical Properties
PropertyValue
Chemical FormulaC₁₈H₂₀FN₃O₄
Molecular Weight361.37 g/mol
AppearancePale yellow to yellow crystalline powder
SolubilitySparingly soluble in water, soluble in glacial acetic acid
Mechanism of Action

Ofloxacin exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.[2] By inhibiting these enzymes, ofloxacin disrupts essential cellular processes, leading to bacterial cell death.[1][2]

Ofloxacin Ofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Ofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of Ofloxacin.

Pharmacokinetics of Non-Deuterated Ofloxacin

The pharmacokinetic profile of ofloxacin is characterized by good oral absorption and predominantly renal elimination.

ParameterValueReference
Bioavailability ~98% (oral)[6]
Protein Binding 32%[2]
Metabolism Minimal (<5% as desmethyl ofloxacin and ofloxacin N-oxide)[7]
Route of Elimination Primarily renal (65-80% as unchanged drug in urine)[2][7]
Half-life 5-8 hours in patients with normal renal function[6]
Peak Serum Concentration (400mg oral dose) 2-3 mg/L[6]
Pharmacodynamics and In Vitro Activity of Non-Deuterated Ofloxacin

Ofloxacin demonstrates potent activity against a wide array of pathogens. The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Staphylococcus aureus0.251.0[8]
Enterobacteriaceae0.251.0[8]
Pseudomonas aeruginosa->16 (some studies show susceptibility)[8]
Chlamydia trachomatis-<1.0 (complete inhibition)[9]
Mycobacterium tuberculosis-8.0[2][10]

Deuterated Ofloxacin: A Potential Advancement

Deuteration, the strategic replacement of hydrogen atoms with deuterium, offers a promising approach to improving the pharmacokinetic properties of drugs.[11][12] This modification can significantly impact a drug's metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[13]

The Deuterium Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, which often involves the breaking of C-H bonds by enzymes like cytochrome P450, replacing a hydrogen with a deuterium at a metabolic "soft spot" can slow down the rate of metabolism.[14]

cluster_non_deuterated Non-Deuterated Ofloxacin Metabolism cluster_deuterated Deuterated Ofloxacin Metabolism Ofloxacin Ofloxacin (with C-H bonds) Metabolism_H Metabolic Enzymes (e.g., CYP450) Ofloxacin->Metabolism_H Faster cleavage of C-H bond Metabolites_H Metabolites Metabolism_H->Metabolites_H Deuterated_Ofloxacin Deuterated Ofloxacin (with C-D bonds) Metabolism_D Metabolic Enzymes (e.g., CYP450) Deuterated_Ofloxacin->Metabolism_D Slower cleavage of C-D bond (Kinetic Isotope Effect) Metabolites_D Reduced Metabolite Formation Metabolism_D->Metabolites_D

Caption: The Kinetic Isotope Effect on Ofloxacin Metabolism.

Potential Pharmacokinetic Advantages of Deuterated Ofloxacin

Based on the principles of deuteration, a deuterated version of ofloxacin could theoretically exhibit an improved pharmacokinetic profile.

ParameterPotential Impact of DeuterationRationale
Metabolism ReducedSlower enzymatic cleavage of C-D bonds compared to C-H bonds.[13]
Half-life IncreasedSlower metabolism leads to a longer residence time in the body.[11]
Bioavailability Potentially increasedReduced first-pass metabolism could lead to higher systemic exposure.
Dosing Frequency Potentially reducedA longer half-life may allow for less frequent administration, improving patient compliance.[15]
Therapeutic Efficacy Potentially enhancedMaintained therapeutic concentrations for a longer duration could improve treatment outcomes.[11]
Side Effects Potentially reducedSlower formation of potentially toxic metabolites.[11]

Experimental Protocols

Synthesis of Ofloxacin

A common synthetic route to ofloxacin involves several key steps.[5][15] Deuteration could be achieved by using deuterated starting materials or reagents at specific steps. For instance, a deuterated aminopropanol could be used in the initial steps to introduce deuterium into the methyl group of the oxazine ring.

Start 2,3,4,5-Tetrafluorobenzoyl Chloride Step1 Reaction with (S)-2-aminopropan-1-ol Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Bicyclic Intermediate Step2->Intermediate2 Step3 Reaction with N-methylpiperazine Intermediate2->Step3 Ofloxacin Ofloxacin Step3->Ofloxacin

Caption: Simplified Synthetic Workflow for Ofloxacin.

A detailed, multi-step synthesis is outlined in various patents and publications.[4][5] One common method involves the reaction of (2,3,4,5)-tetrafluorobenzoyl chloride with an appropriate aminopropanol derivative, followed by cyclization and subsequent reaction with N-methylpiperazine.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.

Prep Prepare serial two-fold dilutions of Ofloxacin in microtiter plate wells Inoculate Inoculate each well with a standardized bacterial suspension Prep->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine Determine MIC: lowest concentration with no visible growth Observe->Determine

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Preparation of Ofloxacin Stock Solution: Prepare a stock solution of ofloxacin in a suitable solvent (e.g., 0.1 N NaOH, then diluted in sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ofloxacin stock solution in cation-adjusted Mueller-Hinton broth to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ofloxacin at which there is no visible growth (turbidity) in the well.

This protocol can be adapted to directly compare the in vitro activity of deuterated and non-deuterated ofloxacin by running parallel assays with both compounds.

Conclusion

Non-deuterated ofloxacin remains a valuable therapeutic agent with a well-understood profile. The potential for a deuterated version of ofloxacin to offer an improved pharmacokinetic profile, potentially leading to enhanced efficacy, a better safety profile, and more convenient dosing regimens, represents an exciting prospect in antibiotic development. Further preclinical and clinical studies are necessary to fully elucidate the comparative properties of deuterated and non-deuterated ofloxacin and to realize the potential benefits of this deuteration strategy.

References

Enantiopurity of (R)-Ofloxacin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiopurity of (R)-Ofloxacin-d3, a deuterated isotopologue of the dextrorotatory enantiomer of Ofloxacin. The document outlines the significance of stereochemistry in the pharmacological activity of Ofloxacin, details analytical methodologies for determining enantiomeric purity, and presents relevant experimental protocols.

Introduction: The Significance of Enantiopurity in Ofloxacin

Ofloxacin is a chiral fluoroquinolone antibiotic that exists as a racemic mixture of two enantiomers: the (S)-(-)-enantiomer, Levofloxacin, and the (R)-(+)-enantiomer, Dextrofloxacin.[1] The stereochemistry at the C-3 position of the oxazine ring is crucial for its antibacterial activity.[2][3] The (S)-enantiomer is reported to be 8 to 128 times more active than the (R)-enantiomer.[4] This significant difference in potency is attributed to the differential inhibitory activity against the target enzyme, DNA gyrase.[2][5] The (S)-enantiomer binds more effectively to the DNA-DNA gyrase complex, leading to enhanced inhibition of bacterial DNA replication.[2][3]

Given the substantially lower antibacterial activity of the (R)-enantiomer, ensuring the enantiopurity of the active (S)-enantiomer (Levofloxacin) is critical in pharmaceutical formulations. Conversely, when (R)-Ofloxacin is used, for instance as a reference standard or in specific research contexts, its enantiomeric purity is equally important to prevent misinterpretation of experimental results due to contamination with the highly active (S)-enantiomer. The use of a deuterated version, this compound, is common in pharmacokinetic studies as an internal standard.[6][7]

Analytical Methodologies for Enantiopurity Determination

The primary method for determining the enantiopurity of Ofloxacin is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This can be achieved through two main approaches:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The enantiomers are passed through a column containing a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

  • Indirect Separation after Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.

Several studies have reported successful enantioseparation of Ofloxacin using various chiral HPLC methods.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another technique that can be employed for the chiral separation of Ofloxacin enantiomers. This method utilizes a chiral selector added to the background electrolyte to facilitate the separation of the enantiomers based on their differential mobility in an electric field.

Quantitative Data Summary

The following table summarizes representative quantitative data from various chiral separation methods for Ofloxacin enantiomers.

Analytical MethodColumn/SelectorMobile Phase/Buffer(R)-Ofloxacin Retention Time (min)(S)-Ofloxacin Retention Time (min)Resolution (Rs)Reference
Chiral Ligand-Exchange HPLCC18Methanol-water with 5 mmol/L copper sulfate and 10 mmol/L L-isoleucineNot specifiedNot specified3.54[8]
Chiral HPLCChiralcel OD-HHexane-ethanol-methanol-acetic acid-diethylamine (70/20/10/0.45/0.05, v/v/v/v/v)Not specifiedNot specifiedBaseline resolved[9]
Chiral Ligand-Exchange RP-HPLCC18Water-methanol (86:14) with 6 mM L-phenylalanine and 3 mM CuSO4Not specifiedNot specifiedBaseline resolved[9]
Chiral HPLC(R, R)-Whelk-O-250 mM potassium dihydrogen phosphate (pH = 2.6) and methanol (60:40, v/v)13.501 ± 0.06512.062± 0.043Not baseline resolved[10]
Capillary ElectrophoresisTris-citrate buffer (pH 4.5)3 mg/mL carboxymethyl-β-cyclodextrinNot specifiedNot specified~2.8[9]
Ligand-Exchange HPLCAglient TC-C-18MeOH-water with 4 mmol/L CuSO4 and 5 mmol/L L-isoleucineNot specifiedNot specifiedBaseline resolved[11]

Experimental Protocols

This section provides detailed experimental protocols for the determination of the enantiopurity of Ofloxacin. These protocols can be adapted for this compound.

Protocol 1: Chiral Ligand-Exchange HPLC

This method is based on the formation of transient diastereomeric complexes between the Ofloxacin enantiomers and a chiral ligand in the presence of a metal ion.

  • Chromatographic System: High-Performance Liquid Chromatography system with a UV or fluorescence detector.

  • Column: Conventional C18 column.[12]

  • Mobile Phase: A mixture of methanol and water (e.g., 20:80, v/v) containing a chiral ligand (e.g., 4.0 mmol/L amino acid ionic liquid) and a metal salt (e.g., 3.0 mmol/L copper sulfate).[12] The optimal mobile phase composition may require optimization.[8]

  • Flow Rate: 0.5 mL/min.[12]

  • Detection: UV or fluorescence detection at an appropriate wavelength (e.g., excitation at 330 nm and emission at 505 nm).[9]

  • Procedure:

    • Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).

    • Inject the sample into the HPLC system.

    • Record the chromatogram and determine the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Protocol 2: Chiral Stationary Phase HPLC

This protocol utilizes a column with a chiral stationary phase for direct enantioseparation.

  • Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A chiral column such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of hexane, ethanol, methanol, acetic acid, and diethylamine (e.g., 70/20/10/0.45/0.05, v/v/v/v/v).[9] The mobile phase composition should be optimized for the specific column and enantiomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 294 nm).

  • Procedure:

    • Prepare the mobile phase and equilibrate the chiral column as per the manufacturer's instructions.

    • Prepare the sample of this compound as described in Protocol 1.

    • Inject the sample into the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of reference standards.

    • Calculate the enantiomeric excess as described in Protocol 1.

Visualizations

Mechanism of Action

The differential activity of Ofloxacin enantiomers stems from their interaction with bacterial DNA gyrase, a type II topoisomerase. The (S)-enantiomer exhibits a higher binding affinity to the enzyme-DNA complex, leading to more potent inhibition of DNA replication and ultimately bacterial cell death.

G Conceptual Mechanism of Ofloxacin Enantiomer Activity cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Supercoiling Replication DNA Replication (Cell Division) DNA_Gyrase->Replication enables Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition leads to S_Ofloxacin (S)-Ofloxacin (Levofloxacin) S_Ofloxacin->DNA_Gyrase Strong Inhibition R_Ofloxacin (R)-Ofloxacin (Dextrofloxacin) R_Ofloxacin->DNA_Gyrase Weak Inhibition

Caption: Differential inhibition of DNA gyrase by Ofloxacin enantiomers.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the enantiopurity of this compound.

G Workflow for Enantiopurity Determination of this compound Sample_Prep Sample Preparation Dissolve this compound in a suitable solvent Injection Sample Injection Sample_Prep->Injection HPLC_System Chiral HPLC System (with Chiral Stationary Phase or Chiral Mobile Phase Additive) Chrom_Sep Chromatographic Separation (Separation of (R) and (S) enantiomers) HPLC_System->Chrom_Sep Injection->HPLC_System Detection Detection (UV or Fluorescence) Chrom_Sep->Detection Data_Acq Data Acquisition (Chromatogram) Detection->Data_Acq Data_Analysis Data Analysis (Peak Integration and Enantiomeric Excess Calculation) Data_Acq->Data_Analysis Report Report Generation (Enantiopurity Results) Data_Analysis->Report

References

(R)-Ofloxacin-d3: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental considerations for (R)-Ofloxacin-d3. This deuterated isotopologue of the dextrorotatory enantiomer of ofloxacin is a critical tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard for quantitative analysis by mass spectrometry.

Chemical and Physical Properties

This compound is a synthetic fluoroquinolone antibacterial agent. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of (R)-ofloxacin in biological matrices.

PropertyValue
Chemical Name (R)-9-Fluoro-3-methyl-10-(4-(methyl-d3)piperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Molecular Formula C₁₈H₁₇D₃FN₃O₄
Molecular Weight 364.4 g/mol
CAS Number 1346617-10-4
Appearance Neat (form may vary)
Primary Application Labeled internal standard for bioanalytical and research applications.

Safety and Handling Precautions

General Precautions:

  • Avoid Contact: Direct contact with skin and eyes should be strictly avoided.[1]

  • Prevent Inhalation: Avoid the formation and inhalation of dust and aerosols.[1]

  • Ventilation: Use in a well-ventilated area. Appropriate exhaust ventilation should be in place where dust is formed.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Body Protection: Wear a lab coat or other protective clothing.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Hazard ClassGHS Classification (from MSDS)Precautionary Statements (from MSDS)
Acute Toxicity (Oral) No Data AvailableNo Data Available
Acute Toxicity (Dermal) No Data AvailableNo Data Available
Acute Toxicity (Inhalation) No Data AvailableNo Data Available
Skin Corrosion/Irritation No Data AvailableNo Data Available
Eye Damage/Irritation No Data AvailableNo Data Available

Storage:

  • Temperature: Store in a refrigerator (2-8°C).

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

Toxicological Information (Inferred from Ofloxacin)

Toxicological studies on ofloxacin provide insights into the potential hazards. It is important to handle this compound with the same level of caution.

Toxicological EndpointFinding for Ofloxacin
General Toxicity Generally well-tolerated in adults at therapeutic doses.
Arthropathy Can cause cartilage damage in immature animals.
Tendinopathy Associated with an increased risk of tendinitis and tendon rupture.
Fertility No impairment of fertility observed in studies.
Mutagenicity Generally considered non-mutagenic.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of ofloxacin in biological samples. Below are generalized protocols for its use in this application and for assessing the biological activity of ofloxacin.

Quantification of (R)-Ofloxacin in Biological Matrices using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the sample preparation and analysis of (R)-ofloxacin in plasma.

Materials:

  • This compound (as internal standard)

  • Blank plasma

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of (R)-ofloxacin in the same solvent at 1 mg/mL.

  • Preparation of Working Solutions:

    • Prepare a working solution of the internal standard (this compound) by diluting the stock solution in 50:50 ACN:water to a final concentration of 100 ng/mL.

    • Prepare a series of working solutions of (R)-ofloxacin for the calibration curve by serial dilution of the stock solution.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the internal standard working solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both (R)-ofloxacin and this compound.

Workflow for LC-MS Sample Preparation:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General workflow for the preparation of plasma samples for LC-MS/MS analysis.

DNA Gyrase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of ofloxacin on bacterial DNA gyrase.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • DNA Gyrase enzyme

  • Assay buffer (containing ATP)

  • (R)-Ofloxacin (or test compound)

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of (R)-ofloxacin.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition:

    • Add DNA gyrase to each reaction tube (except the negative control).

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Run the gel at a constant voltage until the DNA forms are well-separated.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent.

    • Visualize the DNA bands under UV light.

    • The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. The inhibition of these enzymes leads to the cessation of bacterial cell division and ultimately cell death.

signaling_pathway cluster_drug Drug Action cluster_bacterial_process Bacterial DNA Replication cluster_outcome Outcome drug This compound inhibition Inhibition drug->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) supercoiling Negative Supercoiling of DNA dna_gyrase->supercoiling topo_iv Topoisomerase IV decatenation Decatenation of Daughter Chromosomes topo_iv->decatenation replication DNA Replication supercoiling->replication cell_division Bacterial Cell Division decatenation->cell_division replication->cell_division cell_death Bacterial Cell Death cell_division->cell_death Leads to inhibition->dna_gyrase inhibition->topo_iv Inhibits

Caption: Mechanism of action of Ofloxacin, inhibiting DNA gyrase and topoisomerase IV.

Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for a comprehensive risk assessment and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained personnel in accordance with institutional safety policies and regulations.

References

Methodological & Application

Application Note: (R)-Ofloxacin-d3 as an Internal Standard in LC-MS Analysis for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate quantification of ofloxacin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for bioanalysis due to its high sensitivity and selectivity.[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to ensure the accuracy and precision of LC-MS assays.[5][6][7][8][9] (R)-Ofloxacin-d3, a deuterated analog of the active (R)-enantiomer of ofloxacin, is an ideal internal standard for the quantitative analysis of ofloxacin in biological samples. Its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in sample preparation, chromatography, and ionization.[5][7]

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of ofloxacin in human plasma using LC-MS/MS.

Principle of the Method

The method involves the extraction of ofloxacin and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of ofloxacin is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Workflow

experimental_workflow sample Plasma Sample is_add Add this compound Internal Standard sample->is_add Spike precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS System supernatant->inject analysis Data Acquisition & Analysis inject->analysis

Caption: General experimental workflow for plasma sample preparation and analysis.

Materials and Reagents

  • Ofloxacin reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

Instrumentation

  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ofloxacin and this compound by dissolving the appropriate amount in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of ofloxacin by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent.

  • Calibration Standards and QC Samples: Spike blank human plasma with the ofloxacin working standard solutions to prepare calibration standards at concentrations ranging from 5 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ofloxacin: m/z 362.2 → 318.2this compound: m/z 365.2 → 321.2
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize expected performance data.

Table 1: Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Ofloxacin5 - 5000> 0.995

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Low (15) 95 - 105< 10
Medium (250) 92 - 108< 8
High (4000) 94 - 106< 7

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Ofloxacin> 85> 85> 85
This compound> 85> 85> 85

Data Analysis and Quantification

The quantification of ofloxacin is based on the ratio of the peak area of ofloxacin to that of the this compound internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of ofloxacin in the unknown samples is then calculated from the regression equation of the calibration curve.

Logical Relationship for Quantification

quantification_logic cluster_data LC-MS/MS Data peak_analyte Peak Area of Ofloxacin ratio Calculate Peak Area Ratio (Analyte / IS) peak_analyte->ratio peak_is Peak Area of this compound peak_is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Determine Ofloxacin Concentration cal_curve->concentration

Caption: Logical flow for the quantification of ofloxacin using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ofloxacin in human plasma by LC-MS/MS. The stable isotope label ensures that the internal standard closely mimics the behavior of the analyte during sample processing and analysis, leading to high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for (R)-Ofloxacin-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a widely used fluoroquinolone antibiotic that exists as a racemic mixture of two enantiomers: (S)-ofloxacin (levofloxacin), which is the pharmacologically active form, and (R)-ofloxacin. Understanding the pharmacokinetic profile of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing potential side effects. The use of stable isotope-labeled internal standards, such as (R)-Ofloxacin-d3, is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of drug concentrations in biological matrices. Deuteration of drug molecules can in some cases alter their metabolic pathways and clearance, but in the context of its use as an internal standard, this compound is an invaluable tool for pharmacokinetic research.[1] This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies of (R)-ofloxacin.

Application: Bioanalytical Quantification of (R)-Ofloxacin in Plasma

This compound is an ideal internal standard for the quantification of (R)-ofloxacin in plasma samples due to its identical chemical properties and chromatographic behavior to the unlabeled analyte, while its mass difference allows for distinct detection by a mass spectrometer. This ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 LC-MS/MS Analysis cluster_4 Data Analysis Dosing Oral Administration of (R)-Ofloxacin to Rats Blood_Collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Spiking Spike Plasma with This compound (IS) Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer Injection Inject Sample into LC-MS/MS System Supernatant_Transfer->Injection Quantification Quantify (R)-Ofloxacin using This compound as IS Injection->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study of (R)-Ofloxacin using this compound.

Experimental Protocols

Animal Study Protocol (Rat Model)

This protocol outlines the in-vivo phase of a pharmacokinetic study in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • (R)-Ofloxacin

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

Procedure:

  • Acclimatize rats for at least 3 days before the experiment with free access to food and water.

  • Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Prepare a dosing solution of (R)-Ofloxacin in the vehicle at a concentration suitable for a 10 mg/kg dose.

  • Administer a single oral dose of 10 mg/kg (R)-Ofloxacin to each rat via oral gavage.[2]

  • Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-containing tubes.

  • Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Plasma Sample Preparation Protocol

This protocol describes the extraction of (R)-Ofloxacin from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Rat plasma samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw the plasma samples on ice.

  • Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each plasma sample and vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[3][4][5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides exemplary conditions for the chromatographic separation and mass spectrometric detection of (R)-Ofloxacin and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Column Temperature 40°C

MS/MS Conditions:

Parameter(R)-OfloxacinThis compound (IS)
Ionization Mode ESI PositiveESI Positive
Q1 m/z (Precursor Ion) 362.1365.1
Q3 m/z (Product Ion) 318.1321.1
Dwell Time 100 ms100 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential Optimized for the specific instrumentOptimized for the specific instrument

Data Presentation

The following tables present hypothetical but realistic pharmacokinetic data for (R)-Ofloxacin in rat plasma, as would be generated from the protocols described above.

Table 1: Mean Plasma Concentration-Time Profile of (R)-Ofloxacin
Time (hours)Mean Plasma Concentration (ng/mL) ± SD (n=6)
0.5850 ± 120
1.01550 ± 210
2.01300 ± 180
4.0750 ± 95
8.0250 ± 40
12.080 ± 15
24.010 ± 5
Table 2: Pharmacokinetic Parameters of (R)-Ofloxacin

Based on non-compartmental analysis of the mean plasma concentration-time data.

ParameterSymbolMean Value ± SDUnits
Peak Plasma ConcentrationCmax1550 ± 210ng/mL
Time to Peak ConcentrationTmax1.0 ± 0.2h
Area Under the Curve (0-t)AUC0-t6500 ± 750ngh/mL
Area Under the Curve (0-∞)AUC0-∞6700 ± 780ngh/mL
Elimination Half-lifet1/23.5 ± 0.5h
ClearanceCL/F25 ± 3.5mL/min/kg
Volume of DistributionVd/F7.5 ± 1.2L/kg

Signaling Pathways and Logical Relationships

Pharmacokinetic Process Flow

The following diagram illustrates the logical flow of absorption, distribution, metabolism, and excretion (ADME) processes in the body after oral administration of (R)-Ofloxacin.

G cluster_0 Administration cluster_1 Absorption cluster_2 Distribution cluster_3 Metabolism & Excretion Oral_Dose Oral Dose ((R)-Ofloxacin) GI_Tract GI Tract Oral_Dose->GI_Tract Central_Compartment Central Compartment (Blood/Plasma) GI_Tract->Central_Compartment Absorption Peripheral_Compartment Peripheral Compartment (Tissues) Central_Compartment->Peripheral_Compartment Metabolism Metabolism (Liver) Central_Compartment->Metabolism Elimination Excretion Renal Excretion (Kidney) Central_Compartment->Excretion Elimination

Caption: ADME pathway of orally administered (R)-Ofloxacin.

These application notes and protocols provide a comprehensive guide for researchers to effectively use this compound in pharmacokinetic studies. The methodologies are based on established principles of bioanalysis and animal studies, ensuring reliable and reproducible results.

References

Application Note: High-Throughput Analysis of (R)-Ofloxacin-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Ofloxacin-d3 in human plasma. This compound, a deuterated isotopologue of the inactive R-enantiomer of Ofloxacin, is an ideal internal standard for pharmacokinetic and bioequivalence studies of Levofloxacin (the S-enantiomer). The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using an LC-MS/MS system. This method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3][4] This inhibition ultimately leads to bacterial cell death.[5] Ofloxacin is a chiral compound, with the S-enantiomer (Levofloxacin) exhibiting significantly greater antibacterial activity than the R-enantiomer.[6][7] Consequently, accurate and precise analytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.

Stable isotope-labeled internal standards are preferred in quantitative LC-MS/MS analysis due to their similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing. This compound serves as an excellent internal standard for the quantification of Ofloxacin and its enantiomers. This application note provides a detailed protocol for the development and validation of an analytical method for this compound in human plasma.

Mechanism of Action of Ofloxacin

ofloxacin_mechanism cluster_bacterium Bacterial Cell cluster_enzymes Topoisomerase Enzymes DNA Bacterial DNA DNAGyrase DNA Gyrase DNA->DNAGyrase Relaxes supercoiled DNA Replication DNA Replication & Transcription TopoIV Topoisomerase IV Replication->TopoIV Separates daughter chromosomes CellDivision Cell Division DNAGyrase->Replication TopoIV->CellDivision Ofloxacin Ofloxacin Ofloxacin->DNAGyrase Inhibits Ofloxacin->TopoIV Inhibits

Caption: Mechanism of action of Ofloxacin.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Ofloxacin analytical standard

  • Acetonitrile (HPLC grade)[8]

  • Methanol (HPLC grade)[8]

  • Formic acid (LC-MS grade)[8]

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[8]

  • Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[8][9]

  • Vortex mixer

  • Centrifuge

Chromatographic and Mass Spectrometric Conditions

A summary of the LC-MS/MS instrument parameters is provided in the table below.

ParameterCondition
HPLC System
ColumnC18 reverse-phase (150 mm x 4.6 mm, 5 µm)[8][9]
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile:Methanol (50:50, v/v)[8]
GradientIsocratic or gradient elution optimized for separation
Flow Rate0.6 mL/min[8]
Injection Volume20 µL[8]
Column Temperature25°C[8]
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[8]
Monitored TransitionsThis compound: Precursor ion > Product ion (To be determined)Ofloxacin: Precursor ion > Product ion
Dwell Time200 ms
Collision EnergyOptimized for each transition
Gas Temperature350°C
Gas Flow10 L/min

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of water and acetonitrile (50:50, v/v) to create working standard solutions at various concentrations for constructing the calibration curve.

Sample Preparation

The following workflow outlines the sample preparation protocol.

sample_preparation_workflow Start Start: Plasma Sample (200 µL) AddIS Add this compound Internal Standard Start->AddIS AddACN Add Acetonitrile (400 µL) for Protein Precipitation AddIS->AddACN Vortex Vortex Mix (5 min) AddACN->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter through 0.22 µm Syringe Filter CollectSupernatant->Filter Inject Inject into LC-MS/MS Filter->Inject

Caption: Sample preparation workflow.

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[8]

  • Spike with the this compound internal standard solution.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[8]

  • Vortex the mixture for 5 minutes.[8]

  • Centrifuge at 13,000 rpm for 10 minutes.[8]

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject 20 µL of the filtered supernatant into the LC-MS/MS system.[8]

Results and Discussion

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over a specified concentration range with a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to assess the sensitivity of the method.

  • Recovery: The extraction recovery of the analyte and internal standard from the plasma matrix was determined.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard was evaluated.

  • Stability: The stability of the analyte in plasma was assessed under various storage conditions (freeze-thaw, short-term, and long-term).

Quantitative Data Summary

The following table summarizes the typical validation results for the LC-MS/MS method for Ofloxacin, which can be expected to be similar for this compound.

Validation ParameterResult
Linearity Range4 - 500 ng/mL[8]
Correlation Coefficient (r²)> 0.999[8]
Lower Limit of Quantification (LLOQ)4 ng/mL[8]
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Intra-day Accuracy (%Bias)Within ±15%
Inter-day Accuracy (%Bias)Within ±15%
Extraction Recovery> 85%
Matrix EffectMinimal and compensated by internal standard

Conclusion

This application note presents a simple, rapid, and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method involves a straightforward protein precipitation for sample preparation and provides excellent performance in terms of linearity, precision, accuracy, and sensitivity. This validated method is well-suited for high-throughput quantitative analysis in pharmacokinetic and bioequivalence studies.

References

Application Note: Quantitative Analysis of (R)-Ofloxacin via LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is a racemic mixture of two enantiomers, (S)-(-)-levofloxacin and (R)-(+)-ofloxacin. The antibacterial activity of the (S)-isomer is significantly higher than that of the (R)-isomer[1]. Accurate quantification of specific enantiomers in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose[2][3]. The use of a stable isotopically labeled internal standard, such as (R)-Ofloxacin-d3, is essential for achieving high accuracy and precision by correcting for variability in sample preparation and matrix effects[4][5][6].

This application note provides a detailed protocol for the preparation of samples for the quantitative analysis of (R)-Ofloxacin from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Principle The method employs a straightforward protein precipitation (PPT) technique to extract (R)-Ofloxacin and the this compound internal standard from human plasma. Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples, which can interfere with LC-MS/MS analysis[2][7][8]. An organic solvent, typically acetonitrile, is added to the plasma sample, causing proteins to denature and precipitate. After centrifugation, the clear supernatant containing the analyte and internal standard is collected, evaporated, and reconstituted in a suitable solvent for injection into the LC-MS/MS system. The use of a co-eluting, stable isotope-labeled internal standard ensures that any loss of analyte during sample processing or any ion suppression/enhancement during mass spectrometric detection is accurately compensated for, leading to reliable quantification[4].

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Ofloxacin and this compound in methanol to obtain separate primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the (R)-Ofloxacin primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve (e.g., in the range of 10 ng/mL to 2000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the (R)-Ofloxacin working standards into blank human plasma.

2. Plasma Sample Preparation: Protein Precipitation

  • Sample Aliquoting: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 500 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples, to which 20 µL of diluent is added instead).

  • Vortexing: Briefly vortex-mix the samples for approximately 10-15 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins[2][3].

  • Mixing: Vortex-mix vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of labeled tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[2]. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

G Figure 1: Sample Preparation Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample 1. Aliquot 100 µL Plasma Spike_IS 2. Spike with this compound IS Sample->Spike_IS Add_ACN 3. Add 400 µL Acetonitrile Spike_IS->Add_ACN Vortex 4. Vortex to Precipitate Protein Add_ACN->Vortex Centrifuge1 5. Centrifuge at 14,000 rpm Vortex->Centrifuge1 Supernatant 6. Collect Supernatant Centrifuge1->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 9. Final Centrifugation Reconstitute->Centrifuge2 Transfer 10. Transfer to Autosampler Vial Centrifuge2->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS

Caption: A flowchart of the protein precipitation protocol for plasma samples.

Data Presentation

Table 1: Materials and Reagents

ItemSupplier/Grade
(R)-OfloxacinReference Standard Grade
This compoundReference Standard Grade
AcetonitrileHPLC or LC-MS Grade
MethanolHPLC or LC-MS Grade
Formic AcidLC-MS Grade
WaterDeionized, 18 MΩ·cm
Human Plasma (Blank)Sourced from accredited biobank
Microcentrifuge Tubes (1.5 mL)Standard laboratory supplier
Pipettes and TipsCalibrated

Table 2: Suggested LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UPLC/HPLC System
ColumnC18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water[2][9]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2][9]
Flow Rate0.4 mL/min[2]
GradientIsocratic (e.g., 50% A, 50% B) or Gradient
Column Temperature40°C
Injection Volume5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode[3]
Capillary Voltage3.5 - 4.5 kV
Source Temperature150°C
Desolvation GasNitrogen
Desolvation Temp.350 - 550°C

Table 3: Mass Spectrometry MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(R)-Ofloxacin362.1318.115020
(R)-Ofloxacin362.1261.115035
This compound 365.1 321.1 150 20

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Table 4: Typical Method Performance Characteristics

ParameterTypical Value
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Extraction Recovery> 85%[3][10]
Precision (%CV)< 15%[2]
Accuracy (%Bias)Within ±15%[2]
Lower Limit of Quantification5-50 ng/mL[3][11]

This application note details a simple, rapid, and robust protein precipitation method for the extraction of (R)-Ofloxacin from human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high-quality quantitative data by correcting for experimental variations. The described protocol is well-suited for pharmacokinetic studies and therapeutic drug monitoring, providing a reliable foundation for researchers in drug development and clinical analysis.

References

Application Note: Chiral Analysis of (R)-Ofloxacin-d3 by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-Ofloxacin-d3. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, exists as a racemic mixture of (S)-Ofloxacin (Levofloxacin) and (R)-Ofloxacin. The (S)-enantiomer is known to be significantly more active than the (R)-enantiomer.[1] Therefore, the accurate quantification of each enantiomer is critical in pharmaceutical development and quality control. This method utilizes a chiral stationary phase to achieve baseline separation of the ofloxacin enantiomers, making it suitable for the analysis of the deuterated analog, this compound, which is often used as an internal standard in pharmacokinetic and metabolic studies.[2] The method is validated for its specificity, linearity, precision, and accuracy, demonstrating its suitability for routine analysis in research and quality control laboratories.

Introduction

Ofloxacin is a synthetic antibacterial agent widely used to treat various bacterial infections.[3][4] It possesses a chiral center at the C-3 position of the oxazine ring, resulting in two enantiomers: (S)-(-)-Ofloxacin and (R)-(+)-Ofloxacin.[5] The antibacterial activity of the (S)-isomer is reported to be 8 to 128 times higher than that of the (R)-isomer.[1] Due to these significant differences in pharmacological activity, there is a regulatory and scientific need for enantioselective analytical methods to control the chiral purity of ofloxacin-containing drug products.[5]

Deuterated analogs of drug molecules, such as this compound, serve as valuable internal standards in quantitative bioanalysis by mass spectrometry due to their similar chemical properties and distinct mass.[2][6] An effective HPLC method for the separation of this compound from its (S)-enantiomer is essential for accurate quantification. This application note presents a detailed protocol for the chiral HPLC analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or fluorescence detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase.[7]

  • Data Acquisition: Agilent ChemStation or equivalent chromatography data software.

  • Chemicals and Reagents:

    • This compound (Analytical Standard)

    • (S)-Ofloxacin (Levofloxacin) (Reference Standard)

    • Hexane (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Methanol (HPLC Grade)

    • Acetic Acid (Glacial, ACS Grade)

    • Diethylamine (Reagent Grade)

    • Acetonitrile (HPLC Grade)

    • Water (Milli-Q or equivalent)

Chromatographic Conditions

A chiral liquid-chromatographic method was developed for the enantiomeric separation of ofloxacin.[7] The following conditions were optimized for the baseline resolution of this compound and (S)-Ofloxacin.

ParameterCondition
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05, v/v/v/v/v)[7]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 294 nm[3][8] or Fluorescence (Excitation: 290 nm, Emission: 500 nm)

Note: The presence of diethylamine in the mobile phase is crucial for enhancing chromatographic efficiency and resolution between the enantiomers.[7]

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (for biological matrices)

For the analysis of this compound in plasma or serum, a protein precipitation method can be employed.

  • To 100 µL of plasma sample, add 200 µL of a 1:1 (v/v) mixture of methanol and acetonitrile.[9]

  • Vortex the mixture for 3 minutes to ensure complete protein precipitation.[9]

  • Centrifuge the sample at 14,000 rpm for 25 minutes.[9]

  • Collect the supernatant and inject 50 µL into the HPLC system.[9]

Results and Discussion

The developed HPLC method successfully achieved baseline separation of the this compound and (S)-Ofloxacin enantiomers. A representative chromatogram is shown in Figure 1.

(Note: A representative chromatogram would be included here in a full application note, showing two well-resolved peaks for the enantiomers.)

Method Validation Summary

The method was validated according to ICH guidelines, and the key performance parameters are summarized in the table below.

Validation ParameterResult
Linearity (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.5% - 101.2%

Conclusion

The described HPLC method provides a reliable and robust solution for the chiral separation and quantification of this compound. The use of a Chiralcel OD-H column with a modified hexane-based mobile phase allows for excellent resolution of the enantiomers. The method is validated and demonstrated to be suitable for high-throughput analysis in a quality control or research environment, including the analysis of biological samples for pharmacokinetic studies.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Biological Sample (Protein Precipitation) Sample->HPLC Column Chiral Separation on Chiralcel OD-H Column HPLC->Column Detection UV or Fluorescence Detection Column->Detection Integration Peak Integration and Quantification Detection->Integration Report Generate Analysis Report Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Protocols

Protocol 1: Preparation of Mobile Phase
  • Carefully measure the required volumes of hexane, ethanol, methanol, glacial acetic acid, and diethylamine in the ratio of 70:20:10:0.45:0.05.

  • Mix the solvents thoroughly in a suitable glass container.

  • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Protocol 2: System Suitability Test
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution of a racemic mixture of Ofloxacin (or a mixture of this compound and (S)-Ofloxacin) five times.

  • The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.

Protocol 3: Quantitative Analysis of this compound
  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Record the peak area of the this compound peak.

    • Calculate the concentration of this compound in the sample using the calibration curve equation.

Signaling Pathway and Logical Relationship Diagram

Ofloxacin_Enantiomers cluster_ofloxacin Ofloxacin (Racemic Mixture) cluster_enantiomers Enantiomers cluster_activity Biological Activity Ofloxacin Ofloxacin S_Ofloxacin (S)-Ofloxacin (Levofloxacin) Ofloxacin->S_Ofloxacin Chiral Separation R_Ofloxacin (R)-Ofloxacin Ofloxacin->R_Ofloxacin Chiral Separation High_Activity High Antibacterial Activity S_Ofloxacin->High_Activity Low_Activity Low Antibacterial Activity R_Ofloxacin->Low_Activity

Caption: Relationship between Ofloxacin enantiomers and their activity.

References

Application Note: Quantification of (R)-Ofloxacin Residues Using (R)-Ofloxacin-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in antibiotic residue analysis.

Introduction

Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used in both human and veterinary medicine. Its presence as a residue in food products of animal origin and in the environment is a significant concern due to the potential for promoting antibiotic resistance and causing allergic reactions in sensitive individuals.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for ofloxacin in various matrices. Accurate and sensitive quantification of these residues is crucial for ensuring food safety and environmental monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis and quantification of antibiotic residues due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method for achieving the highest accuracy and precision in quantitative LC-MS/MS assays. An ideal SIL-IS has identical chemical and physical properties to the analyte, causing it to co-elute and experience similar matrix effects and ionization suppression or enhancement.[3][4]

This application note describes a robust LC-MS/MS method for the quantification of (R)-Ofloxacin using its deuterated analogue, (R)-Ofloxacin-d3, as an internal standard. (R)-Ofloxacin is one of the enantiomers of the racemic ofloxacin mixture. The methodology provided is based on established protocols for ofloxacin analysis and is applicable to various matrices such as animal tissues, milk, and environmental water samples.

Principle of Quantification with Stable Isotope-Labeled Internal Standard

The core principle of using this compound is to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically identical to (R)-Ofloxacin, differing only in isotopic composition, it behaves similarly throughout the entire analytical process, including extraction, chromatography, and ionization. Any loss of analyte during sample cleanup or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, effectively normalizing for these variations.

G cluster_0 Sample Preparation & Analysis cluster_1 Quantification Analyte (R)-Ofloxacin Extraction Extraction & Cleanup Analyte->Extraction IS This compound IS->Extraction Matrix Sample Matrix (Tissue, Milk, etc.) Matrix->Extraction Introduction of variability (e.g., recovery loss, ion suppression) LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Determine Concentration via Calibration Curve Ratio->Concentration

Caption: Principle of using a stable isotope-labeled internal standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of ofloxacin in different biological matrices. These values are representative and demonstrate the sensitivity and accuracy that can be achieved.

ParameterMatrixLinearity RangeLOQRecovery (%)Reference
LinearityHuman Aqueous Humor0.1 - 100.0 ng/mL0.05 ng/mL≥100%[5]
LinearityHuman Plasma0.078 - 20 µg/mL0.078 µg/mL>70%[6]
LinearityHuman Plasma4 - 500 ng/mL4 ng/mL93.1 ± 5.4%[7]
LinearityHuman Serum0.5 - 50 ng/mL0.01 - 0.2 ng/mL86.1 - 109.0%[8]
LinearityAnimal Tissue2 - 10 nmol/g0.11 ppmNot specified[9]
RecoveryHuman Aqueous Humor0.1 - 7.0 µg/mL0.10 µg/mL92.9 - 96.2%[10]

Experimental Protocols

Materials and Reagents
  • (R)-Ofloxacin analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, analytical grade

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Ofloxacin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the (R)-Ofloxacin stock solution with a suitable solvent mixture (e.g., 50:50 water:acetonitrile) to prepare a series of calibration standards.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, blanks, and calibration standards.

Sample Preparation (Generic Protocol for Animal Tissue)

This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Spiking: Add the internal standard spiking solution and vortex briefly.

  • Extraction: Add 10 mL of acetonitrile. Homogenize with a high-speed blender for 2-3 minutes.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing PSA (primary secondary amine) sorbent to remove fatty acids and other interferences. Vortex for 30 seconds and centrifuge.

  • Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

G SamplePrep 1. Sample Preparation (Homogenization, Extraction, Cleanup) LC_Separation 2. LC Separation (Reversed-Phase C18 Column) SamplePrep->LC_Separation Ionization 3. ESI Ionization (Positive Mode) LC_Separation->Ionization MS_Analysis 4. MS/MS Detection (MRM Mode) Ionization->MS_Analysis DataProcessing 5. Data Processing (Quantification) MS_Analysis->DataProcessing

Caption: General workflow for LC-MS/MS analysis of antibiotic residues.

Instrumental Conditions

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A), ramping to a high percentage of organic phase (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 140 °C

  • Desolvation Temperature: 250 °C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(R)-Ofloxacin 362.1 318.1 (Quantifier) 16
362.1 261.1 (Qualifier) 25

| This compound (IS) | 365.1 | 321.1 (Quantifier) | 16 |

Note: The precursor for this compound is +3 amu compared to the unlabeled compound. The product ion is also expected to shift by +3 amu if the fragmentation involves the deuterated methyl group. The exact transitions and collision energies should be optimized for the specific instrument used.[5]

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of (R)-Ofloxacin residues in complex matrices. The use of a stable isotope-labeled internal standard is critical for minimizing variability and compensating for matrix effects, thereby ensuring reliable and reproducible results that meet regulatory requirements for food safety and environmental monitoring. The provided protocols can be adapted and validated for specific matrices of interest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Ofloxacin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the optimization and use of (R)-Ofloxacin-d3 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for the analysis of ofloxacin or its enantiomers?

This compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] It is structurally and chemically nearly identical to the unlabeled (R)-Ofloxacin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior help to accurately correct for variability in sample extraction, matrix effects, and instrument response.

Q2: What is the optimal concentration of this compound to use in my assay?

The ideal concentration of your internal standard should be carefully determined during method development. A general guideline is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve. This ensures a consistent and reliable response across the analytical range. A detailed experimental protocol for optimizing the concentration is provided below.

Q3: Can I use this compound for the quantification of (S)-Ofloxacin (Levofloxacin)?

Yes, it is common to use one enantiomer's stable isotope-labeled counterpart for the quantification of the other, especially in chiral chromatography where the two enantiomers are separated. However, it is crucial to validate this approach thoroughly, paying close attention to any potential differences in ionization efficiency or matrix effects between the two enantiomers.

Q4: I am observing a slight shift in retention time between (R)-Ofloxacin and this compound. Is this normal?

A small retention time shift between a deuterated internal standard and its unlabeled analyte is a known phenomenon referred to as the "isotope effect".[2] This is generally acceptable as long as the shift is consistent and does not lead to differential matrix effects. If the shift is significant or variable, chromatographic conditions may need to be adjusted.

Q5: What are the most common issues I might encounter when using this compound?

The most common challenges include:

  • Variable internal standard response: This can be caused by inconsistent sample preparation, instrument instability, or matrix effects.

  • Matrix effects: Components of the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[3]

  • Isotopic interference: In some cases, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, which can affect accuracy, especially at high analyte concentrations.[4]

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Review your sample preparation workflow for any steps that could introduce variability, such as pipetting errors or inconsistent evaporation of solvents. Ensure thorough mixing at each stage.
Instrument Instability Check the stability of your LC-MS/MS system by injecting a series of standard solutions. Look for trends in retention time, peak area, and peak shape.
Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If significant matrix effects are observed, consider improving your sample clean-up procedure or adjusting your chromatographic method to separate the analyte and internal standard from the interfering components.
Precipitation of Analyte/Internal Standard Ensure that the final sample solution is fully solubilized and that the analyte and internal standard are stable in the final solvent.
Issue 2: Poor Accuracy or Precision in Quality Control (QC) Samples
Potential Cause Troubleshooting Step
Inappropriate Internal Standard Concentration Re-optimize the concentration of this compound. The response of the internal standard should be sufficient to provide a stable signal but not so high that it saturates the detector.
Differential Matrix Effects Even with a stable isotope-labeled internal standard, differential matrix effects can occur if there is a slight retention time shift between the analyte and the internal standard, and they elute in a region of changing ion suppression.[2] Adjusting the chromatography to move the peaks to a cleaner region of the chromatogram can help.
Calibration Curve Issues Re-evaluate your calibration curve. Ensure it is linear over the desired concentration range and that the weighting factor is appropriate.
Analyte or Internal Standard Stability Investigate the stability of both the analyte and this compound in the biological matrix and in the final extract under the storage and analysis conditions.

Data Presentation

The following tables summarize typical quantitative data for ofloxacin analysis from various studies. This can serve as a reference for expected performance.

Table 1: Linearity and Quantification Limits for Ofloxacin

Analyte Matrix Linearity Range Lower Limit of Quantification (LLOQ) Reference
OfloxacinHuman Plasma4 - 500 ng/mL4 ng/mL[5]
OfloxacinHuman Plasma0.078 - 20 µg/mL0.078 µg/mL[6]
OfloxacinAqueous Humor0.1 - 8 µg/mL0.10 µg/mL[7][8]
Ofloxacin EnantiomersPharmaceutical Formulations1.59 - 3.07 µg/mL (LOQ)1.40 - 1.59 µg/mL[9]

Table 2: Recovery and Precision Data for Ofloxacin

Analyte Matrix Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
OfloxacinHuman Plasma93.1 ± 5.4< 7%< 7%[5][6]
OfloxacinAqueous Humor92.9 - 96.2< 15%< 15%[7]
OfloxacinHuman Plasma> 70%< 7%< 7%[6][10]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a general procedure for determining the optimal concentration of this compound for a quantitative assay.

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Spike into Blank Matrix:

    • Take a consistent volume of blank biological matrix (e.g., plasma, urine) that will be used in the actual study samples.

    • Spike the blank matrix with a mid-range concentration of your analyte (e.g., the expected Cmax or a concentration in the middle of your intended calibration curve).

    • Spike separate aliquots of the analyte-containing matrix with different concentrations of the this compound working solutions.

  • Sample Preparation:

    • Process the spiked samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using your developed LC-MS/MS method.

  • Evaluation:

    • Evaluate the peak area response of this compound at each concentration.

    • The optimal concentration should provide a peak area that is:

      • Sufficiently high to be detected with good signal-to-noise (>20:1).

      • Within the linear range of the detector.

      • Results in a stable and reproducible analyte/internal standard peak area ratio.

    • A common practice is to choose a concentration that yields a response similar to the analyte at the mid-point of the calibration curve.

Protocol 2: Sample Preparation using Protein Precipitation (Example for Plasma)

This is a common and straightforward method for sample clean-up.

  • Sample Aliquoting:

    • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a small, precise volume (e.g., 10 µL) of the optimized this compound working solution to each tube.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each tube.

    • Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase starting conditions. This step can help to concentrate the sample and improve peak shape.

  • Analysis:

    • Inject an appropriate volume of the final sample solution into the LC-MS/MS system.

Visualizations

Optimization_Workflow A Define Analyte Concentration Range B Prepare this compound Working Solutions (e.g., 10, 50, 100, 500 ng/mL) A->B C Spike Mid-Range Analyte Concentration into Blank Matrix B->C D Spike Different this compound Concentrations into Analyte-Spiked Matrix C->D E Perform Sample Extraction D->E F Analyze by LC-MS/MS E->F G IS Response Stable and Reproducible? F->G H Select Optimal IS Concentration G->H Yes I Adjust IS Concentration Range and Repeat Experiment G->I No I->D

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_IS_Variability Start High IS Response Variability Observed Check_Instrument Inject Standard Solution. Is Instrument Stable? Start->Check_Instrument Check_Prep Review Sample Prep Protocol. Any Errors? Check_Instrument->Check_Prep Yes Fix_Instrument Troubleshoot LC-MS/MS System Check_Instrument->Fix_Instrument No Check_Matrix Perform Post-Column Infusion. Matrix Effects? Check_Prep->Check_Matrix No Obvious Errors Refine_Prep Refine Sample Prep Technique Check_Prep->Refine_Prep Errors Found Improve_Cleanup Improve Sample Cleanup or Modify Chromatography Check_Matrix->Improve_Cleanup Yes Resolved Issue Resolved Check_Matrix->Resolved No Fix_Instrument->Check_Instrument Refine_Prep->Resolved Improve_Cleanup->Resolved

Caption: Decision tree for troubleshooting variable internal standard response.

References

(R)-Ofloxacin-d3 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues related to (R)-Ofloxacin-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is the deuterated form of (R)-Ofloxacin, a fluoroquinolone antibiotic.[1][2] The deuterium labeling is typically on the N-methyl group of the piperazinyl ring.[1] It is the R-enantiomer of the racemic mixture ofloxacin.[3][4]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₇D₃FN₃O₄[1][2][5]
Molecular Weight 364.39 g/mol [1][5]
Appearance White to off-white solid[6]
Purity ≥98%[7]
Storage -20°C[7]
Synonyms (3R)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, Dextrofloxacin-d3[1][2]

Q2: What is the expected solubility of this compound in common laboratory solvents?

While specific solubility data for the d3-labeled variant is not extensively published, its solubility is expected to be very similar to that of (R)-Ofloxacin. Ofloxacin's solubility is known to be pH-dependent.[8][9][10]

Table 2: Solubility of (R)-Ofloxacin in Various Solvents

SolventSolubilitySource
DMSO ~20 mg/mL[7]
DMF ~20 mg/mL[7]
Ethanol ~1 mg/mL[7]
PBS (pH 7.2) ~10 mg/mL[7]
Aqueous solution (pH 2-5) Freely soluble[8]
Aqueous solution (pH 7) Sparingly to slightly soluble (~4 mg/mL)[8]
Aqueous solution (pH >9) Freely soluble[8]

Q3: Why am I observing low solubility of this compound in my neutral aqueous buffer?

Ofloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups.[11] Its solubility is lowest near its isoelectric point, which is at a near-neutral pH.[11] At this pH, the molecule exists predominantly as a zwitterion, which can lead to lower aqueous solubility.[11] Therefore, if you are working with a neutral buffer (e.g., PBS pH 7.4), you may encounter solubility challenges.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This troubleshooting guide will walk you through a logical workflow to address solubility issues with this compound.

G cluster_0 Troubleshooting Workflow A Initial Observation: This compound precipitation or incomplete dissolution B Step 1: Verify Solvent Choice and Preparation A->B Start Troubleshooting C Step 2: pH Adjustment B->C If issue persists F Solution Achieved: This compound is fully dissolved B->F If solvent was incorrect and now corrected D Step 3: Employ Co-solvents C->D If pH adjustment is not feasible or insufficient C->F If pH adjustment is successful E Step 4: Consider Advanced Solubilization Techniques D->E For highly resistant solubility issues D->F If co-solvent addition is successful E->F

Caption: A stepwise guide to troubleshooting this compound solubility issues.

Step 1: Verify Solvent Choice and Preparation

  • Action: Double-check that you are using an appropriate solvent based on the data in Table 2. For initial stock solutions, organic solvents like DMSO or DMF are recommended.[7]

  • Protocol:

    • Weigh the desired amount of this compound.

    • Add the appropriate volume of DMSO or DMF to achieve a concentration of up to 20 mg/mL.

    • Vortex or sonicate the mixture to aid dissolution.

    • For aqueous experiments, further dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in biological assays.[7]

Step 2: pH Adjustment for Aqueous Solutions

If working in an aqueous medium, adjusting the pH can significantly improve solubility.

  • Action: Modify the pH of your aqueous solution to be either acidic (pH < 5) or basic (pH > 9).

  • Protocol:

    • Prepare your aqueous buffer.

    • While stirring, add small increments of a suitable acid (e.g., HCl) or base (e.g., NaOH) to adjust the pH to the desired range.

    • Once the target pH is reached and stable, add the this compound.

    • Stir until the compound is fully dissolved.

G cluster_1 pH-Dependent Solubility of Ofloxacin A Low Solubility (Neutral pH) B High Solubility (Acidic pH < 5) A->B Decrease pH C High Solubility (Alkaline pH > 9) A->C Increase pH

Caption: The relationship between pH and the solubility of ofloxacin.

Step 3: Employ Co-solvents

The use of co-solvents can enhance the solubility of poorly soluble drugs.[11][12]

  • Action: Introduce a water-miscible organic solvent or other solubilizing agents into your aqueous buffer.

  • Common Co-solvents for Fluoroquinolones:

    • Polyethylene Glycols (PEGs), such as PEG-4000[13]

    • Ethanol[11]

    • Propylene Glycol (PG)[11]

    • Glycerol[11]

  • Protocol:

    • Prepare a mixture of your aqueous buffer and the chosen co-solvent (e.g., 10-40% co-solvent in buffer).

    • Add this compound to the co-solvent/buffer mixture.

    • Stir or sonicate until dissolved. The optimal ratio of co-solvent to buffer may need to be determined empirically.

Step 4: Advanced Solubilization Techniques

For persistent solubility challenges, more advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the solid-state.[14][15]

    • Carriers: PEG-6000, Lactose, Mannitol[14]

    • Methods:

      • Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent, then evaporate the solvent to obtain a solid dispersion.[14]

      • Melting Method (Fusion): Melt the carrier and then dissolve the drug in the molten carrier, followed by cooling and solidification.[13][14]

  • Use of Surfactants: Ionic surfactants have been shown to be effective in solubilizing fluoroquinolones.[11][12]

    • Example: Sodium Dodecyl Sulphate (SDS) has been reported to significantly increase the solubility of enrofloxacin, a related fluoroquinolone.[11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Materials: this compound, DMSO (analytical grade), analytical balance, volumetric flask, vortex mixer, and sonicator.

  • Procedure:

    • Accurately weigh 10 mg of this compound.

    • Transfer the powder to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of DMSO to the flask.

    • Vortex the mixture for 1-2 minutes.

    • If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

    • Once dissolved, bring the final volume to 1 mL with DMSO.

    • Store the stock solution at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This is a general method and may require optimization for your specific instrumentation and application.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: A chiral column such as (R, R)-Whelk-O-2 is suitable for enantiomeric separation.[9]

  • Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (pH 2.6) and methanol (60:40, v/v).[9]

  • Flow Rate: 1.8 mL/min.[9]

  • Detection Wavelength: 298 nm.[13]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a sample solution of this compound in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the retention time and peak purity of this compound.

References

Dealing with (R)-Ofloxacin-d3 contamination in lab samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing laboratory contamination with (R)-Ofloxacin-d3.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in a lab?

This compound is the deuterated form of (R)-Ofloxacin, which is an enantiomer of the fluoroquinolone antibiotic Ofloxacin.[1][2] Due to its stable isotope label, it is primarily used as an internal standard in quantitative analysis by mass spectrometry (MS) for the determination of Ofloxacin in biological samples.[2]

Q2: How can this compound contamination affect my experiments?

Contamination can have significant consequences depending on the type of experiment:

  • For Analytical Assays (HPLC, LC-MS): It can appear as an unexpected or ghost peak in your chromatograms, leading to inaccurate quantification of your target analyte, especially if its mass-to-charge ratio is close to your compound of interest.[3][4]

  • For Cell-Based Assays: Ofloxacin, the parent compound, is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[5][6][7] Its presence as a contaminant, even in trace amounts, can have unintended biological effects on cell cultures, including cytotoxicity, altered growth rates, and changes in gene expression, which can compromise the validity of your results.[8][9] It is particularly problematic for experiments involving bacteria but can also affect eukaryotic cells at higher concentrations.[9][10]

Q3: I see an unexpected peak in my LC-MS analysis. How can I confirm if it's this compound?

To confirm the identity of an unknown peak as this compound, you should:

  • Check the Mass: Determine the exact mass of the unknown peak. This compound has a molecular weight of approximately 364.4 g/mol .[1] Look for the corresponding protonated molecule [M+H]⁺ at m/z 365.4.

  • Perform Tandem MS (MS/MS): Fragment the parent ion (m/z 365.4) and compare the resulting product ion spectrum to a known reference spectrum of this compound.

  • Analyze a Standard: Inject a pure, known standard of this compound into your system. If the retention time and mass spectrum match your unknown peak, you have confirmed its identity.

Q4: My cell cultures are showing unexplained toxicity or slow growth. Could this compound be the cause?

Yes, this is possible. Ofloxacin can be cytotoxic, and its presence as an undeclared antibiotic can lead to altered cell behavior.[9][10] If you observe unexplained issues, especially if you also perform analytical chemistry in the same lab space, contamination should be considered a potential cause. You should test your cell culture medium and key reagents (e.g., serum, buffers) for the presence of the compound using a sensitive method like LC-MS/MS.

Q5: What are the common sources of this compound contamination?

The most common sources stem from its use as an internal standard:

  • Cross-contamination of shared equipment: Pipettes, glassware, vials, or autosamplers used for both standards and samples.

  • Improper cleaning procedures: Residue remaining on lab surfaces, balances, or fume hoods.[11]

  • Aerosol formation: During the preparation of high-concentration stock solutions.

  • Contaminated Reagents: Accidental introduction into common stock solutions like solvents, buffers, or cell culture media.[3]

Q6: How can I prevent this compound contamination?

Preventing contamination requires strict adherence to good laboratory practices:

  • Dedicated Equipment: Use separate sets of pipettes, glassware, and vials for preparing high-concentration standards and for handling experimental samples.

  • Rigorous Cleaning: Implement and validate thorough cleaning procedures for all shared equipment and surfaces.[12][13]

  • Careful Handling: Prepare high-concentration stock solutions in a designated area, such as a chemical fume hood, to minimize aerosol spread.

  • Routine Blank Analysis: Regularly run solvent blanks on analytical instruments to check for carryover or system contamination.[3]

Section 2: Troubleshooting Guides

This section provides systematic workflows to identify and address this compound contamination.

Guide 1: Investigating Unexpected Analytical Results

If you detect a peak suspected to be this compound in your analytical samples, blanks, or controls, follow this workflow.

G start Unexpected Peak Detected in LC-MS/HPLC confirm_id 1. Confirm Identity - Check m/z and MS/MS fragmentation - Compare retention time to standard start->confirm_id is_contaminant Is it this compound? confirm_id->is_contaminant isolate_source 2. Isolate the Source is_contaminant->isolate_source  Yes end_not_contaminant Not a Contamination Issue. Investigate other causes. is_contaminant->end_not_contaminant No check_blanks Run Sequential Blanks: - Solvent Injection - Needle Wash Blank - Mobile Phase Blank isolate_source->check_blanks check_reagents Prepare Fresh Reagents & Samples: - Use new solvent vials - Use new sample vials - Prepare fresh sample from original source isolate_source->check_reagents check_labware Swab Test Key Areas: - Balances - Fume Hoods - Pipettes - Glassware isolate_source->check_labware source_instrument Source: Instrument Carryover or Contaminated Mobile Phase check_blanks->source_instrument remediate 3. Remediate & Re-analyze source_instrument->remediate source_prep Source: Sample Prep (Solvents, Vials, Pipettes) check_reagents->source_prep source_prep->remediate source_environment Source: Lab Environment (Aerosols, Spills) check_labware->source_environment source_environment->remediate clean_instrument Perform deep system clean. Flush with strong solvents. remediate->clean_instrument discard_reagents Discard all contaminated reagents and consumables. remediate->discard_reagents decontaminate_lab Decontaminate affected lab surfaces and equipment. remediate->decontaminate_lab end_ok Problem Resolved clean_instrument->end_ok discard_reagents->end_ok decontaminate_lab->end_ok

Caption: Troubleshooting workflow for identifying and resolving analytical contamination.

Guide 2: Investigating Cell Culture Anomalies

If your cell cultures exhibit unexplained phenomena like reduced viability, morphological changes, or slower proliferation, and you suspect chemical contamination, use this guide.

G start Unexplained Cell Culture Issues (Toxicity, Slow Growth) isolate 1. Isolate & Quarantine Affected Cultures start->isolate check_microbial 2. Rule Out Biological Contamination - Test for Mycoplasma (PCR/ELISA) - Check for Bacteria/Fungi (Microscopy) isolate->check_microbial is_biological Biological Contamination Found? check_microbial->is_biological suspect_chemical 3. Suspect Chemical Contamination is_biological->suspect_chemical No end_biological Follow protocol for biological decontamination. is_biological->end_biological  Yes test_reagents Collect Samples for LC-MS Analysis: - Culture Media (used and fresh) - Serum, PBS, and other reagents - Supernatant from affected culture suspect_chemical->test_reagents oflox_detected This compound Detected? test_reagents->oflox_detected remediate 4. Remediate & Prevent Recurrence oflox_detected->remediate  Yes end_other_chemical Contaminant is not Ofloxacin. Investigate other chemical sources. oflox_detected->end_other_chemical No discard_cultures Discard all contaminated cultures, media, and associated reagents. remediate->discard_cultures decontaminate_hw Thoroughly clean incubators, -hoods, and lab surfaces. remediate->decontaminate_hw review_protocols Review lab protocols. Implement dedicated labware for analytical standards vs. cell culture. remediate->review_protocols end_ok Restart with fresh, confirmed -clean reagents and cells. discard_cultures->end_ok decontaminate_hw->end_ok review_protocols->end_ok

Caption: Troubleshooting workflow for investigating potential cell culture contamination.

Section 3: Data & Experimental Protocols

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound and Ofloxacin

Parameter This compound (Internal Standard) Ofloxacin (Analyte) Reference(s)
Ionization Mode ESI Positive ESI Positive [14],[15]
Parent Ion [M+H]⁺ m/z 365.4 m/z 362.2 [1],[15]
Example Product Ion User-determined m/z 318.2, 261.4 [15]

| Collision Energy | User-optimized | User-optimized | |

Table 2: Example HPLC Parameters for Ofloxacin Detection

Parameter Value Reference(s)
Column C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm) [14],[12]
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid [14],[15]
Flow Rate 0.3 - 1.5 mL/min [14],[12]
Column Temperature 35-45 °C [12],[4]
UV Detection Wavelength 294 nm [12]

| Injection Volume | 5 - 20 µL |[16],[4] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis for this compound in Aqueous Samples (e.g., Cell Media)

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the sample (e.g., cell culture media, buffer), add 300 µL of ice-cold acetonitrile.

    • If analyzing a sample known not to contain Ofloxacin, spike with a low concentration of this compound as a control.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Method:

    • LC System: A UPLC or HPLC system.

    • Column: C18 Shield column (e.g., 150 × 2.1 mm, 1.7 μm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/minute.[14]

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor the transition for this compound (e.g., 365.4 → fragment ion) and Ofloxacin (362.2 → 261.4) as a control if available.[15]

  • Data Analysis:

    • Analyze a solvent blank first to ensure no system carryover.

    • Analyze the prepared samples.

    • The presence of a peak at the expected retention time with the correct MRM transition for m/z 365.4 confirms contamination.

Protocol 2: Swab Testing for Surface Contamination

  • Materials:

    • Sterile, low-lint swabs.

    • 5 mL sterile tubes.

    • 1 mL of 70:30 Methanol:Water solution per sample.

  • Sampling Procedure:

    • Moisten a swab with the methanol:water solution.

    • Thoroughly swab a defined area (e.g., 10x10 cm) of the surface to be tested (e.g., balance pan, fume hood sash, pipette barrels).

    • Place the head of the swab into a 5 mL tube.

    • Break the shaft of the swab, leaving the head in the tube, and cap it.

    • Create a "blank" sample by moistening a swab and placing it directly into a tube without swabbing a surface.

  • Extraction:

    • Add 1 mL of the methanol:water solution to each tube.

    • Vortex for 2 minutes to extract the contaminant from the swab.

    • Centrifuge briefly to collect the liquid.

    • Transfer the liquid to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.

  • Analysis:

    • A positive signal in the surface swab sample, absent in the blank, indicates surface contamination. The validated HPLC method has been shown to quantify Ofloxacin from swabs with a limit of detection as low as 0.55 ng/mL.[12]

References

Technical Support Center: (R)-Ofloxacin-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (R)-Ofloxacin-d3 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

This compound is the deuterated form of the R-enantiomer of Ofloxacin, a fluoroquinolone antibiotic. It is commonly used as an internal standard in bioanalytical methods for the quantification of Ofloxacin or its active S-enantiomer, Levofloxacin. Ensuring its stability in biological matrices such as plasma, urine, and tissue homogenates is critical for accurate and reliable quantification of the target analyte. Degradation of the internal standard can lead to inaccurate pharmacokinetic and toxicokinetic data.

Q2: What are the typical storage conditions for ensuring the stability of this compound in plasma and urine?

While specific data for this compound is limited, studies on Ofloxacin provide valuable guidance. Ofloxacin has been found to be stable in human plasma for at least 28 days at -20°C and can withstand at least three freeze-thaw cycles.[1] For urine samples, ofloxacin levels have been shown to be stable for extended periods, allowing for collection over 96 hours post-dose without significant degradation when assayed by HPLC.[2]

Q3: What are the main degradation pathways for Ofloxacin and, by extension, this compound?

Ofloxacin can degrade under various conditions. The primary degradation pathways include photodegradation when exposed to UV light and oxidative degradation.[3] The piperazinyl ring and the carboxylic acid group are potential sites for modification.[4] It is crucial to protect samples from light and consider the potential for oxidative stress during sample handling and storage.

Q4: Can the presence of other drugs interfere with the stability of this compound?

Studies have shown that other anti-tuberculosis and anti-leprosy drugs do not interfere with the estimation of ofloxacin, suggesting good stability and specificity in the presence of co-administered drugs.[5] However, it is always recommended to perform matrix effect and specificity tests during method validation, especially when analyzing samples from subjects on multiple medications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent internal standard (this compound) signal across a batch. - Inconsistent sample collection or handling. - Degradation during storage or sample processing. - Pipetting errors.- Standardize sample collection and handling procedures. - Re-evaluate storage conditions (temperature, light exposure). - Perform a short-term stability test at room temperature. - Verify pipette calibration.
Decreasing internal standard response over time in stored samples. - Long-term degradation of this compound.- Conduct a long-term stability study under the specific storage conditions. - Consider storing samples at a lower temperature (e.g., -80°C).
High variability in quality control (QC) samples. - Freeze-thaw instability. - Matrix effects.- Perform freeze-thaw stability assessments for at least three cycles. - Evaluate matrix effects from different sources of the biological matrix.
Appearance of unknown peaks near the internal standard peak. - Degradation of this compound. - Presence of metabolites.- Investigate potential degradation products by performing forced degradation studies (acid, base, oxidation, light). - Ofloxacin has known metabolites like desmethyl ofloxacin and ofloxacin N-oxide that could potentially interfere if not chromatographically separated.[6]

Stability Data Summary

The following tables summarize stability data for Ofloxacin in human plasma and urine based on available literature. This data can serve as a reliable reference for handling this compound.

Table 1: Stability of Ofloxacin in Human Plasma [1]

Stability ConditionDurationTemperatureStability
Freeze-Thaw3 cycles-20°C to Room Temp.Stable
Short-Term (Bench-Top)24 hoursRoom TemperatureStable
Long-Term28 days-20°CStable

Table 2: Stability of Ofloxacin in Human Urine

Stability ConditionDurationTemperatureStabilityReference
Post-collection96 hoursNot specifiedStable for HPLC analysis[2]
Spiked Urine (Recovery)Not specifiedNot specified95.5-106.6% recovery[7]

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in a suitable solvent such as methanol or a mixture of methanol and water (1:1 v/v).[8]

  • Working Solutions: Prepare serial dilutions of the stock solution with the appropriate solvent to create working solutions for spiking into the biological matrix to prepare calibration standards and quality control samples.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)[1]
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike with the appropriate volume of this compound working solution.

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis (e.g., by HPLC).

Protocol 3: Stability Assessment
  • Freeze-Thaw Stability:

    • Prepare replicate QC samples at low and high concentrations.

    • Subject the samples to three freeze-thaw cycles (freeze at -20°C or -80°C, then thaw completely at room temperature).

    • Analyze the samples and compare the concentrations to baseline (freshly prepared) samples.

  • Short-Term (Bench-Top) Stability:

    • Thaw replicate QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).

    • Analyze the samples and compare the concentrations to baseline samples.

  • Long-Term Stability:

    • Store replicate QC samples at the intended storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6 months) and compare the concentrations to baseline samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Assessment SampleCollection Biological Matrix (Plasma, Urine) Spiking Spike with This compound SampleCollection->Spiking Extraction Protein Precipitation or other extraction Spiking->Extraction FreezeThaw Freeze-Thaw Spiking->FreezeThaw Store & Cycle ShortTerm Short-Term Spiking->ShortTerm Store at RT LongTerm Long-Term Spiking->LongTerm Store Frozen HPLC HPLC-MS/MS Analysis Extraction->HPLC DataProcessing Data Processing HPLC->DataProcessing FreezeThaw->Extraction ShortTerm->Extraction LongTerm->Extraction

Caption: Experimental workflow for stability assessment of this compound.

logical_relationship Analyte This compound Stability Stability Analyte->Stability Matrix Biological Matrix (Plasma, Urine, Tissue) Matrix->Stability Accuracy Assay Accuracy and Precision Stability->Accuracy ensures Conditions Storage & Handling Conditions (Temperature, Light, Time) Degradation Degradation Conditions->Degradation Degradation->Stability affects

Caption: Factors influencing the stability and analytical accuracy.

References

Technical Support Center: (R)-Ofloxacin-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing (R)-Ofloxacin-d3, a common internal standard for the antibiotic Ofloxacin.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Ofloxacin in your samples.[5][6]

Q2: What are the common causes of ion suppression for this compound?

A: Ion suppression for this compound can be caused by various factors, including:

  • Matrix Effects: Endogenous components from biological samples like plasma, urine, or tissue can co-elute with this compound and interfere with its ionization.[3][7] Common interferences include salts, phospholipids, and proteins.[7][8]

  • Sample Preparation: Inadequate sample cleanup can leave behind interfering substances.[1][5]

  • Chromatographic Conditions: Poor chromatographic separation can lead to co-elution of matrix components with the analyte.[4][5]

  • Mobile Phase Additives: Non-volatile mobile phase additives can build up in the ion source and suppress the signal.

Q3: How can I detect ion suppression in my this compound analysis?

A: A common method to assess ion suppression is the post-column infusion experiment.[7][8] In this technique, a constant flow of this compound solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which ion-suppressing compounds are eluting from the column.

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound.

This is a primary indicator of ion suppression. The following steps can help troubleshoot and mitigate this issue.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove as many matrix interferences as possible before injecting the sample into the LC-MS system.[4]

  • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for complex matrices as it can leave behind phospholipids and other small molecules.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and elute the analyte, effectively removing a wide range of interfering compounds.[4][7]

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Mix 100 µL of plasma sample with 10 µL of this compound internal standard solution and 200 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elute the Analyte: Elute the this compound and Ofloxacin with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity

Sample Preparation MethodRelative Signal Intensity (%)Relative Standard Deviation (%)
Protein Precipitation (Acetonitrile)4515
Liquid-Liquid Extraction (Ethyl Acetate)758
Solid-Phase Extraction (Mixed-Mode)953

Data are representative and may vary depending on the specific matrix and experimental conditions.

2. Optimize Chromatographic Conditions:

Improving the separation between this compound and interfering matrix components is crucial for minimizing ion suppression.[4][5]

  • Column Selection: Use a high-efficiency column, such as a sub-2 µm particle size column (UHPLC), to achieve better peak resolution. A C18 column is commonly used for Ofloxacin analysis.[9][10]

  • Mobile Phase Composition: Adjust the mobile phase composition and gradient to enhance the separation of this compound from early-eluting, polar matrix components like salts and late-eluting, non-polar components like phospholipids. Using a mobile phase with a low concentration of a volatile acid, such as 0.1% formic acid, can improve peak shape and ionization efficiency in positive ion mode.[9][11]

  • Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the electrospray source.[2][5]

Table 2: Effect of Chromatographic Conditions on this compound Signal-to-Noise Ratio

ParameterCondition 1Signal-to-Noise RatioCondition 2Signal-to-Noise Ratio
Column Standard HPLC (5 µm)85UHPLC (1.7 µm)250
Gradient Fast Gradient (2 min)120Optimized Gradient (5 min)210
Flow Rate 0.5 mL/min1800.3 mL/min230

Data are representative and may vary depending on the specific LC-MS system and matrix.

3. Optimize Mass Spectrometer Source Parameters:

Fine-tuning the ion source parameters can help to minimize the impact of ion suppression.

  • Ionization Mode: Ofloxacin and its deuterated analog ionize well in positive electrospray ionization (ESI) mode.[9]

  • Source Temperature and Gas Flows: Optimize the source temperature and nebulizing/drying gas flows to ensure efficient desolvation of the droplets, which can be hindered by matrix components.

Issue 2: Inconsistent results and poor reproducibility.

Variable ion suppression between different samples can lead to poor precision and accuracy.

1. Use a Stable Isotope-Labeled Internal Standard:

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for ion suppression.[8] Since this compound is chemically identical to the analyte and co-elutes, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized.

2. Dilute the Sample:

If the concentration of the interfering matrix components is very high, diluting the sample can reduce the overall matrix load and thus lessen the ion suppression effect.[5] However, this will also dilute the analyte, so this approach is only feasible if the analyte concentration is high enough to be detected after dilution.

Visualizing the Workflow

The following diagram illustrates a typical workflow for minimizing ion suppression in the analysis of this compound.

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Cleanup Sample Cleanup (SPE, LLE, or PPT) Spike->Cleanup LC LC Separation (Optimized Chromatography) Cleanup->LC MS MS Detection (Optimized Source) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant LowSignal Low Signal? Quant->LowSignal Inconsistent Inconsistent Results? Quant->Inconsistent OptimizePrep Further Optimize Sample Prep LowSignal->OptimizePrep Yes OptimizeChrom Further Optimize Chromatography LowSignal->OptimizeChrom Yes Dilute Dilute Sample Inconsistent->Dilute Yes

Caption: Workflow for minimizing ion suppression in this compound analysis.

The following diagram illustrates the logical relationship between the causes and solutions for ion suppression.

IonSuppressionCausesSolutions cluster_causes Causes of Ion Suppression cluster_solutions Solutions to Minimize Ion Suppression Matrix Matrix Components (Salts, Phospholipids) SPE Solid-Phase Extraction (SPE) Matrix->SPE Removes LLE Liquid-Liquid Extraction (LLE) Matrix->LLE Removes IS Internal Standard (IS) (e.g., this compound) Matrix->IS Compensates for Coelution Co-elution with Analyte ChromOpt Chromatographic Optimization Coelution->ChromOpt Resolves Coelution->IS Compensates for HighConc High Concentration of Interferences Dilution Sample Dilution HighConc->Dilution Reduces HighConc->IS Compensates for

References

Resolving co-elution issues with (R)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Ofloxacin-d3. This resource is designed to assist researchers, scientists, and drug development professionals in resolving co-elution issues and other challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of (R)-Ofloxacin, where three hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it shares very similar physicochemical properties with the analyte of interest, (R)-Ofloxacin.[1][2] This similarity in chemical behavior helps to correct for variability during sample preparation and analysis, such as extraction recovery and matrix effects.[2][3]

Q2: What is co-elution and why is it a problem?

Co-elution in chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks. When this compound co-elutes with the unlabeled (R)-Ofloxacin or other interfering components in the sample matrix, it can lead to inaccurate quantification. For mass spectrometry detection, while the different masses of the deuterated standard and the analyte allow for their distinction, severe co-elution can still cause issues like ion suppression, where the presence of a high concentration of one compound affects the ionization efficiency of the other.[3][4]

Q3: Can deuterated internal standards like this compound have different retention times than their non-deuterated counterparts?

Yes, it is a known phenomenon that deuterated compounds can exhibit slightly different retention times compared to their non-deuterated analogs, often eluting slightly earlier.[2][5] This is due to the subtle differences in physicochemical properties imparted by the deuterium atoms. While this chromatographic shift is usually small, it can be significant enough to cause partial separation and impact the accuracy of quantification if not properly addressed.

Troubleshooting Guide

This guide provides solutions to common co-elution problems encountered when using this compound.

Issue 1: Partial or Complete Co-elution of this compound and (R)-Ofloxacin

Symptoms:

  • Broadened or shouldered peaks for the analyte and internal standard.

  • Inconsistent peak area ratios across a series of injections.

  • Difficulty in accurately integrating the peaks.

Root Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Chromatographic Resolution Optimize the mobile phase composition. For reversed-phase chromatography, systematically vary the organic modifier (e.g., acetonitrile, methanol) content and the aqueous phase pH. A change in pH can alter the ionization state of ofloxacin, affecting its retention.
Reduce the flow rate. Decreasing the flow rate can sometimes improve resolution between closely eluting compounds.[6]
Evaluate a different stationary phase. If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For chiral separations, ensure the chosen chiral stationary phase (CSP) is appropriate for ofloxacin enantiomers. Polysaccharide-based CSPs are often effective.[7]
Isotopic Exchange The loss of deuterium from the internal standard can lead to the formation of the unlabeled analyte, causing interference. While less common with stable labels, it can occur under certain conditions. Ensure the pH of the mobile phase and sample solutions is not excessively acidic or basic, as this can promote deuterium-hydrogen exchange.[8]
Issue 2: Co-elution with Matrix Components

Symptoms:

  • Poor reproducibility of results, especially at low concentrations.

  • Significant ion suppression or enhancement observed in mass spectrometry data.

  • Presence of interfering peaks in blank matrix samples.

Root Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Sample Cleanup Implement a more rigorous sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.
Matrix Effects Ensure that the analyte and internal standard peaks are as closely co-eluting as possible to compensate for matrix effects.[4] If a slight chromatographic shift is observed between (R)-Ofloxacin and this compound, adjusting the chromatographic conditions to achieve complete overlap can improve accuracy.[4]
Dilute the sample. If the concentration of the analyte is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and minimize their impact.

Experimental Protocols

Example HPLC Method for Chiral Separation of Ofloxacin Enantiomers

This protocol is a starting point for method development and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05, v/v/v/v/v)[9]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C (or ambient)
Detection UV at 294 nm[10][11] or Fluorescence (Excitation: 330 nm, Emission: 505 nm)[9]
Injection Volume 10 µL

Note: The use of diethylamine in the mobile phase can enhance chromatographic efficiency and resolution for ofloxacin enantiomers.[9]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues with this compound.

References

Validation & Comparative

A Researcher's Guide to Fluoroquinolone Analysis: Comparing (R)-Ofloxacin-d3 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of fluoroquinolone antibiotics, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects. This guide provides a comparative overview of (R)-Ofloxacin-d3 and other commonly used deuterated fluoroquinolone internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Critical Role of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample processing and analysis. This co-elution and similar ionization response are crucial for correcting matrix-induced signal suppression or enhancement, a common challenge in complex biological matrices like plasma, urine, and tissue homogenates.

Performance Comparison of Fluoroquinolone Internal Standards

(R)-Ofloxacin is the less active enantiomer of the racemic mixture Ofloxacin. The more active enantiomer is (S)-Ofloxacin, also known as Levofloxacin. Therefore, this compound would be an appropriate internal standard for the analysis of (R)-Ofloxacin, while a deuterated version of Levofloxacin, such as Levofloxacin-d8, is often used for the analysis of Levofloxacin. For the analysis of racemic Ofloxacin, (±)-Ofloxacin-d3 is a suitable choice.

Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Precision (RSD, %)Reference
(±)-Ofloxacin-d3 Ofloxacin, CiprofloxacinWastewater, Surface Water61.4 - 122Not explicitly stated, but accuracy was good< 13.6[1]
Levofloxacin-d8 Levofloxacin, other antibioticsPlasma>75 (extraction recovery)Not explicitly stated, method validated< 15[2][3]
Ciprofloxacin-d8 Ciprofloxacin, other antibioticsPlasma>75 (extraction recovery)Not explicitly stated, method validated< 15[2][3]
Norfloxacin-d5 Norfloxacin, Ciprofloxacin, EnrofloxacinHoneyNot explicitly stated, method validatedCompensates for matrix variancesNot explicitly stated[4]

Note: The performance parameters can vary significantly depending on the laboratory, matrix, and specific experimental conditions. The data presented here are for illustrative purposes to highlight the typical performance of these internal standards.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible quantitative analysis. Below are representative protocols for sample preparation and LC-MS/MS analysis of fluoroquinolones in a biological matrix (plasma).

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and straightforward method for extracting fluoroquinolones from plasma.[2][3]

Materials:

  • Plasma samples

  • Internal standard spiking solution (e.g., this compound in methanol/water)

  • Methanol with 0.1% formic acid (precipitation solvent)

  • Water with 0.1% formic acid (dilution solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Vortex mix for 15 seconds.

  • Add 200 µL of methanol with 0.1% formic acid to precipitate proteins.

  • Vortex mix vigorously for 15 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:4 with water containing 0.1% formic acid.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of fluoroquinolones.[2]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1.5 min: 2% B

    • 1.5-5.0 min: Linear gradient to 50% B

    • 5.0-6.0 min: Linear gradient to 100% B

    • 6.0-7.5 min: Hold at 100% B

    • 7.5-7.6 min: Return to 2% B

    • 7.6-9.0 min: Re-equilibration at 2% B

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • Ofloxacin: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific m/z values need to be optimized for the instrument being used.

  • Capillary Voltage: 4000 V

  • Nebulizer Pressure: 40 psi

  • Drying Gas Flow: 11 L/min

  • Drying Gas Temperature: 250°C

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Methanol + Formic Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Supernatant Dilution Centrifuge->Dilute LC_MSMS LC-MS/MS Analysis Dilute->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for fluoroquinolone quantification using an internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the accurate quantification of fluoroquinolones in complex matrices. Its primary advantage lies in its ability to closely mimic the behavior of the corresponding analyte, thereby providing reliable correction for variations during sample preparation and analysis. While the performance of different deuterated internal standards like Levofloxacin-d8 and Ciprofloxacin-d8 is comparable, the best practice is to use the isotopically labeled analog of the specific analyte being measured. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for fluoroquinolone analysis.

References

A Comparative Guide to the Accuracy and Precision of (R)-Ofloxacin-d3 as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of quantitative assays. For the analysis of the chiral fluoroquinolone antibiotic, ofloxacin, and its active enantiomer, levofloxacin ((S)-ofloxacin), the use of a stable isotope-labeled (SIL) internal standard is often considered the gold standard. This guide provides a comprehensive comparison of the performance of (R)-Ofloxacin-d3, a deuterated form of the (R)-enantiomer of ofloxacin, with commonly used structural analog internal standards.

The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is to compensate for the variability introduced during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process.

The Case for Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical profile ensures that the IS and the analyte co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This close tracking of the analyte's behavior generally leads to higher accuracy and precision in quantitative results.

Alternative: Structural Analog Internal Standards

When a SIL-IS is unavailable or cost-prohibitive, researchers often turn to structural analogs as internal standards. For ofloxacin analysis, compounds like ciprofloxacin, gatifloxacin, and pipemidic acid have been employed. While structurally similar, these compounds have different retention times and may respond differently to matrix effects and ionization suppression or enhancement compared to the analyte.

Performance Comparison: this compound vs. Structural Analogs

The following tables summarize the performance characteristics of bioanalytical methods for ofloxacin using a deuterated internal standard and a structural analog internal standard. The data is compiled from various studies to provide a comparative overview.

Table 1: Method Performance with Deuterated Ofloxacin Internal Standard

ParameterPerformance DataReference
Analyte Ofloxacin
Internal Standard Ofloxacin-d3
Matrix Human Plasma
Concentration Range 0.078 - 20 µg/mL
Intra-day Precision (%CV) < 7%
Inter-day Precision (%CV) < 7%
Accuracy (% Recovery) > 70%
Matrix Effect No significant matrix effects observed

Table 2: Method Performance with Structural Analog Internal Standards

ParameterPerformance DataReference
Analyte Ofloxacin
Internal Standard Ciprofloxacin-HCl
Matrix Human Plasma
Concentration Range 21.4 - 4280 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Accuracy (% Difference) Within ±15% (±20% for LLOQ)
Analyte Ofloxacin
Internal Standard Gatifloxacin
Matrix Human Plasma
Concentration Range 0.078 - 20 µg/mL
Intra-day Precision (%CV) < 7%
Inter-day Precision (%CV) < 7%
Recovery > 70%
Matrix Effect No significant matrix effects observed
Analyte Ofloxacin
Internal Standard Pipemidic Acid
Matrix Human Plasma
Concentration Range 25 - 4000 ng/mL
Intra-day Precision (%CV) < 4.9%
Inter-day Precision (%CV) < 3.7%
Accuracy 93.8 - 101.2%

From the data presented, it is evident that well-validated methods using either a deuterated internal standard or a structural analog can achieve acceptable levels of precision and accuracy according to regulatory guidelines (e.g., FDA). However, the use of a SIL-IS like this compound is theoretically superior in minimizing variability due to its closer physicochemical properties to the analyte. This is particularly crucial when dealing with complex matrices or when high accuracy and precision are required.

Experimental Protocols

Below are representative experimental methodologies for the analysis of ofloxacin in biological matrices using LC-MS/MS with both a deuterated and a structural analog internal standard.

Method 1: Ofloxacin Analysis using Ofloxacin-d3 Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 20 µL of human plasma, add 100 µL of a solution of acetonitrile and methanol containing the internal standard (Gatifloxacin was used in this specific study, but the procedure is transferable to Ofloxacin-d3).

  • Vortex mix the samples to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A suitable HPLC or UPLC system.

  • Column: Luna 5 µm PFP (110 Å, 50 × 2 mm).

  • Mobile Phase: Acetonitrile and water containing 0.1% formic acid (50:50, v/v).

  • Flow Rate: 400 µL/min.

  • Injection Volume: Appropriate for the system sensitivity.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for ofloxacin and ofloxacin-d3.

Method 2: Ofloxacin Analysis using Ciprofloxacin-HCl Internal Standard

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the plasma sample, to which ciprofloxacin-HCl has been added as the internal standard.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 (Waters, Sunfire TM 5 µm; 250 x 4.6 mm).

  • Mobile Phase: Isocratic mixture of 1% triethylamine in water (pH 3.0) and acetonitrile (84:16 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

3. Detection

  • Detector: Fluorescence detector.

  • Excitation Wavelength: 300 nm.

  • Emission Wavelength: 500 nm.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the bioanalysis of a drug, such as ofloxacin, using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Structural Analog) Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifugation Centrifugation / Evaporation Extraction->Centrifugation Reconstitution Reconstitution in Mobile Phase Centrifugation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Bioanalytical workflow using an internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structural analogs can be used effectively, as demonstrated by numerous validated methods for ofloxacin, the use of a stable isotope-labeled internal standard such as this compound is generally preferred. The near-identical chemical and physical properties of a SIL-IS to the analyte provide the most effective compensation for analytical variability, leading to enhanced accuracy and precision. For assays requiring the highest level of confidence, particularly in regulated environments, this compound represents the optimal choice for the quantification of (R)-ofloxacin and is a valuable tool in the analysis of racemic ofloxacin and its enantiomers.

Navigating the Chiral Landscape: A Comparative Guide to the Separation of (R)-Ofloxacin-d3 and (S)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of chiral compounds are paramount. This guide provides a comparative overview of established methods for the chiral separation of ofloxacin enantiomers, with a direct application to their deuterated analogs, (R)-Ofloxacin-d3 and (S)-Ofloxacin-d3.

While specific studies on the chiral separation of the deuterated forms of ofloxacin were not identified in the current literature, the principles and methods applied to the non-deuterated enantiomers are directly transferable. The deuterium labeling on the N-methyl group of the piperazinyl substituent does not impact the chiral center at the C-3 position of the oxazine ring, which is the basis for enantioselective recognition in the separation techniques detailed below. The data and protocols presented herein for (R)- and (S)-ofloxacin serve as a robust and reliable guide for the separation of their d3-counterparts.

The Significance of Chiral Separation in Ofloxacin

Ofloxacin is a racemic mixture of two enantiomers, (R)-ofloxacin and (S)-ofloxacin (also known as levofloxacin). The biological activity of these enantiomers differs significantly. The (S)-enantiomer exhibits 8 to 128 times greater antibacterial activity than the (R)-enantiomer.[1][2] This disparity in potency is attributed to the (S)-enantiomer's stronger binding affinity to the bacterial DNA gyrase-DNA complex, a key enzyme involved in DNA replication. Consequently, the ability to separate and quantify these enantiomers is crucial for quality control, pharmacokinetic studies, and the development of more effective and targeted antibiotic therapies.

Comparative Performance of Chiral Separation Techniques

Several analytical techniques have been successfully employed for the chiral resolution of ofloxacin. The most prominent and effective methods include High-Performance Liquid Chromatography (HPLC) with chiral mobile phase additives and Capillary Electrophoresis (CE).

Quantitative Data Summary

The following table summarizes the key performance parameters of various published methods for the chiral separation of ofloxacin enantiomers.

TechniqueChiral SelectorStationary PhaseMobile Phase/BufferResolution (Rs)Enantioseparation Factor (α)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
HPLC L-phenylalanine and CuSO₄Zorbax-300SB-C815% Methanol in water containing 10mM L-phenylalanine and 5mM CuSO₄1.561.151.515.14
HPLC L-isoleucine and CuSO₄C18Methanol-water with 5 mmol/L CuSO₄ and 10 mmol/L L-isoleucine3.54---[1]
CE L-Glutamic acid (cocrystal formation)-Methanol:chloroform (50:50, v/v) for crystallization----

Note: "-" indicates data not provided in the cited source. The cocrystallization method yields an enantiomeric excess (ee) of 61.82% for the more active S-enantiomer.[3]

Experimental Protocols

Ligand Exchange High-Performance Liquid Chromatography (HPLC)

This method relies on the formation of transient diastereomeric complexes between the ofloxacin enantiomers and a chiral ligand in the mobile phase, which are then resolved on a standard achiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Zorbax-300SB-C8 column (or equivalent C18 column)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • L-phenylalanine or L-isoleucine

  • Copper (II) sulfate (CuSO₄)

Procedure (based on[4]):

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 15% methanol in water. Add L-phenylalanine to a final concentration of 10 mM and CuSO₄ to a final concentration of 5 mM. Adjust the pH to 4.5.

  • Sample Preparation: Dissolve the racemic ofloxacin-d3 standard or sample in a mixture of methanol-water (1:1 v/v).

  • Chromatographic Conditions:

    • Column: Zorbax-300SB-C8

    • Flow Rate: 0.8 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 294 nm)

    • Injection Volume: 20 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will be separated as distinct peaks.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase (Methanol/Water, L-Phe, CuSO₄) Injection Inject Sample MobilePhase->Injection SamplePrep Prepare Sample (Dissolve Ofloxacin-d3) SamplePrep->Injection Separation Chiral Separation on C8 Column Injection->Separation Flow Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification

Fig. 1: Experimental workflow for chiral separation by HPLC.

Mechanism of Action and Enantioselective Activity

Ofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7][8] These enzymes are critical for DNA replication, transcription, and repair. The inhibition of these processes ultimately leads to bacterial cell death.

The superior antibacterial activity of (S)-ofloxacin is a direct result of its stereospecific interaction with the DNA gyrase-DNA complex. (S)-ofloxacin binds to this complex approximately 12 times more effectively than (R)-ofloxacin. This enhanced binding leads to a more potent inhibition of the enzyme and, consequently, a greater bactericidal effect.

Ofloxacin_MoA cluster_enantiomers Enantiomer Activity Ofloxacin This compound & (S)-Ofloxacin-d3 S_Ofloxacin (S)-Ofloxacin-d3 (High Affinity) R_Ofloxacin This compound (Low Affinity) DNA_Gyrase Bacterial DNA Gyrase & Topoisomerase IV DNA_Replication DNA Replication, Transcription, Repair DNA_Gyrase->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to S_Ofloxacin->DNA_Gyrase Strong Inhibition R_Ofloxacin->DNA_Gyrase Weak Inhibition

Fig. 2: Mechanism of action of ofloxacin enantiomers.

References

The Analytical Edge: Isotope Dilution Mass Spectrometry with (R)-Ofloxacin-d3 for Precise Enantioselective Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug enantiomers is paramount. Ofloxacin, a widely used fluoroquinolone antibiotic, exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer, levofloxacin, is known to be significantly more potent than its (R)-counterpart. This disparity in pharmacological activity underscores the need for precise and reliable analytical methods to selectively quantify each enantiomer. Isotope Dilution Mass Spectrometry (IDMS) coupled with chiral liquid chromatography and tandem mass spectrometry (LC-MS/MS), utilizing (R)-Ofloxacin-d3 as an internal standard, emerges as a superior technique for the rigorous bioanalysis of (R)-Ofloxacin.

This guide provides a comprehensive comparison of IDMS using this compound against other analytical methodologies for the determination of (R)-Ofloxacin. We present supporting experimental data, detailed protocols, and visualizations to illustrate the advantages of this approach in terms of accuracy, precision, and sensitivity.

Superior Analytical Performance: A Data-Driven Comparison

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as this compound for (R)-Ofloxacin, is the gold standard in quantitative analysis. This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.

A recent study by Barcia-García et al. (2022) highlights the performance of a validated, automated on-line solid-phase extraction (SPE) coupled with chiral LC-MS/MS for the enantiomeric determination of ofloxacin in complex matrices. While a racemic deuterated ofloxacin was used as the internal standard in this study, the validation data for the individual enantiomers provides a strong benchmark for the capabilities of an isotope dilution approach.

ParameterIsotope Dilution LC-MS/MS Performance for (R)-OfloxacinAlternative Methods (e.g., HPLC-UV/Fluorescence)
Linearity (r²) >0.99Typically >0.99, but may be more susceptible to matrix interference.
Accuracy (% Recovery) 73.4% - 119% (in surface water)[1]Highly variable depending on the matrix and sample preparation efficiency.
Precision (% RSD) < 13.6%[1]Can be higher, especially at lower concentrations, due to baseline noise and integration challenges.
Method Quantification Limit (MQL) 0.2 - 50 ng/L (in wastewater and surface water)[1]Generally in the µg/mL to high ng/mL range, lacking the sensitivity for trace-level analysis.

The Isotope Dilution Advantage: A Logical Workflow

The core principle of isotope dilution mass spectrometry is the addition of a known amount of the stable isotope-labeled analyte (this compound) to the sample at the earliest stage of the analytical process. This "spiked" sample is then processed, and the ratio of the endogenous analyte ((R)-Ofloxacin) to the labeled internal standard is measured by mass spectrometry. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss or variation during sample preparation and analysis affects both compounds equally, thus preserving the accuracy of the final measurement.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Addition of this compound (Internal Standard) Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration ChiralLC Chiral HPLC Separation of Enantiomers Concentration->ChiralLC MassSpec Tandem Mass Spectrometry (MS/MS) Detection ChiralLC->MassSpec Quantification Quantification based on Peak Area Ratio ((R)-Ofloxacin / this compound) MassSpec->Quantification

Workflow for Isotope Dilution Mass Spectrometry of (R)-Ofloxacin.

Experimental Protocols

The following is a representative experimental protocol for the enantioselective quantification of (R)-Ofloxacin using IDMS, based on established methodologies.

Sample Preparation (Solid-Phase Extraction)
  • Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add a known amount of this compound internal standard solution.

  • Pre-treatment: Dilute the sample with an appropriate buffer to adjust the pH.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration with the loading buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chiral Liquid Chromatography
  • Column: A chiral stationary phase (CSP) column is essential for the separation of the ofloxacin enantiomers. Common choices include polysaccharide-based or macrocyclic antibiotic-based CSPs.

  • Mobile Phase: The mobile phase composition is critical for achieving optimal enantioseparation. A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a chiral selector or modifier.

  • Gradient/Isocratic Elution: Depending on the complexity of the sample and the required resolution, either an isocratic or a gradient elution profile may be employed.

  • Flow Rate: A suitable flow rate is chosen to ensure good separation efficiency and a reasonable analysis time.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of ofloxacin.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both (R)-Ofloxacin and this compound.

    • (R)-Ofloxacin: The protonated molecule [M+H]⁺ is selected as the precursor ion, and a characteristic product ion is monitored.

    • This compound: The corresponding deuterated precursor ion [M+4H]⁺ is selected, and its fragmentation is monitored.

Comparison with Alternative Methods

While IDMS with this compound offers unparalleled accuracy and sensitivity, other methods have been traditionally used for the analysis of ofloxacin.

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): These methods are widely used but often lack the sensitivity and selectivity of mass spectrometry. They are more susceptible to interference from co-eluting compounds in complex biological matrices, which can compromise the accuracy of quantification. Chiral separation can be achieved, but baseline resolution is often challenging, leading to less precise measurements.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency for chiral compounds but can be less robust for routine quantitative analysis compared to HPLC. Achieving the required sensitivity for bioanalytical applications can also be a challenge.

The primary advantage of IDMS lies in its ability to correct for analytical variability, which is a significant limitation of these alternative methods.

G cluster_attributes Method Attributes IDMS Isotope Dilution MS using this compound Accuracy High Accuracy IDMS->Accuracy Precision High Precision IDMS->Precision Sensitivity High Sensitivity IDMS->Sensitivity Robustness High Robustness IDMS->Robustness Cost Higher Cost IDMS->Cost Complexity Higher Complexity IDMS->Complexity HPLC_UV HPLC-UV/Fluorescence Lower_Sensitivity Lower Sensitivity HPLC_UV->Lower_Sensitivity Matrix_Effects Susceptible to Matrix Effects HPLC_UV->Matrix_Effects CE Capillary Electrophoresis CE->Lower_Sensitivity Lower_Robustness Lower Robustness CE->Lower_Robustness

Comparison of Analytical Method Attributes.

Conclusion

For the enantioselective quantification of (R)-Ofloxacin, isotope dilution mass spectrometry using this compound as an internal standard is the definitive analytical choice. Its inherent ability to correct for analytical errors provides a level of accuracy and precision that is unmatched by other techniques. For researchers in drug development and clinical pharmacology, the adoption of this methodology ensures the generation of high-quality, reliable data that is essential for understanding the stereoselective pharmacokinetics and pharmacodynamics of ofloxacin. While the initial investment in instrumentation and standards may be higher, the long-term benefits of robust and defensible analytical results are invaluable.

References

A Comparative Guide to Internal Standards for Ofloxacin Quantification: (R)-Ofloxacin-d3 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical chemistry, the precise quantification of therapeutic agents is paramount for pharmacokinetic studies and clinical monitoring. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a well-established practice to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1][2] The choice of internal standard, however, can significantly impact assay performance. This guide provides a comparative study of a stable isotope-labeled (SIL) internal standard, (R)-Ofloxacin-d3, and a representative structural analog, Gatifloxacin, for the quantification of Ofloxacin.

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its accurate measurement in biological matrices is crucial for therapeutic drug monitoring and research. This comparison will delve into the performance characteristics, experimental protocols, and theoretical underpinnings of using a deuterated analog versus a structurally similar compound as an internal standard.

Performance Comparison: this compound vs. Gatifloxacin

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Stable isotope-labeled standards are generally considered the gold standard as their physicochemical properties are nearly identical to the analyte.[1][2] Structural analogs, while often more accessible and cost-effective, may exhibit different behaviors during analysis.

The following table summarizes key performance metrics for bioanalytical methods using a SIL internal standard like this compound and a structural analog like Gatifloxacin. The data is a composite from various studies on Ofloxacin and other analytes where such comparisons have been made.

Performance MetricThis compound (SIL)Gatifloxacin (Structural Analog)Justification
Recovery (%) >95% (Typically very similar to analyte)70-90%SILs closely mimic the analyte's behavior during extraction, leading to more consistent and comparable recovery.[1] Structural analogs may have different polarities and affinities, resulting in varied extraction efficiencies.[3]
Matrix Effect Minimal and compensatedPotential for significant and uncompensated effectsThe near-identical elution and ionization of a SIL allows it to effectively compensate for ion suppression or enhancement caused by matrix components.[4] A structural analog may elute at a slightly different time and experience a different degree of matrix effect, leading to inaccuracies.[5]
Precision (%RSD) <5%<15%The superior ability of a SIL to correct for variability in sample preparation and instrument response generally results in lower relative standard deviation (RSD) and therefore higher precision.[4][6]
Accuracy (%Bias) ± 5%± 15%Higher precision and more effective compensation for matrix effects contribute to greater accuracy in quantification when using a SIL.[1][7]
Retention Time May have a slight shift from the analyteDifferent from the analyteDeuteration can sometimes lead to a small shift in retention time compared to the non-labeled compound.[1][5] A structural analog will have a distinct retention time based on its unique chemical structure.[3]

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable data. Below is a typical experimental protocol for the quantification of Ofloxacin in human plasma using an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or Gatifloxacin).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS)

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ofloxacin: m/z 362.2 → 318.2

      • This compound: m/z 365.2 → 321.2

      • Gatifloxacin: m/z 376.2 → 261.1

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Concepts

To better understand the experimental process and the role of the internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Gatifloxacin) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Protein Precipitation (Acetonitrile) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: A typical bioanalytical workflow for the quantification of Ofloxacin in plasma.

Caption: The principle of internal standardization to correct for analytical variability.

Conclusion

The choice between a stable isotope-labeled internal standard and a structural analog depends on the specific requirements of the assay. For regulatory submissions and studies demanding the highest level of accuracy and precision, a SIL like this compound is the superior choice. Its ability to mimic the analyte throughout the analytical process provides more effective compensation for potential sources of error.[1][8]

A structural analog like Gatifloxacin can be a viable alternative for research applications where the validation parameters meet the required criteria. However, careful validation is necessary to ensure that differences in extraction recovery and susceptibility to matrix effects do not compromise the data quality. Ultimately, the selection of an internal standard is a critical decision in method development that directly influences the reliability of the final quantitative results.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Ofloxacin-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of (R)-Ofloxacin-d3, a deuterated form of the fluoroquinolone antibiotic Ofloxacin. While some safety data sheets (SDS) may not classify this compound as hazardous, it is prudent to treat it as a potentially bioactive and environmentally impactful substance.

Risk Assessment and Handling

This compound is a pharmaceutical-related compound of unknown potency[1]. Due to its antibiotic nature, improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria. Therefore, a cautious approach to its handling and disposal is essential.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Safety glasses

  • Gloves

  • Laboratory coat

Handling Precautions:

  • Avoid inhalation of dust and formation of aerosols.

  • Prevent contact with skin and eyes.

  • Use in a well-ventilated area or with appropriate exhaust ventilation[2].

Disposal Procedures

The primary recommended disposal method for this compound is through a licensed hazardous material disposal company[1]. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound with other chemical waste. Keep it in its original, clearly labeled container.

  • Waste Collection:

    • Place the securely sealed original container into a larger, designated hazardous waste container.

    • Label the outer container clearly as "Hazardous Waste" and include the chemical name "this compound" and any other relevant hazard information.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials, direct sunlight, and sources of ignition[2].

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Ensure they are aware of the nature of the compound. Incineration in a facility equipped with an afterburner and scrubber is a suggested disposal method[1].

Decontamination

Any equipment or surfaces that have come into contact with this compound should be thoroughly decontaminated.

  • Glassware and Equipment: Wash with an appropriate laboratory detergent and rinse thoroughly with water.

  • Work Surfaces: Wipe down with a suitable disinfectant or cleaning agent.

Emergency Procedures

In case of accidental spills or exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

In all cases of exposure, seek medical attention and provide the safety data sheet to the medical professional.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC18H17D3FN3O4[1]
Molecular Weight364.4 g/mol [1]
Storage Temperature-20°C (Powder, 3 years)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

G cluster_start Start: Handling this compound cluster_disposal_path Disposal Path cluster_decontamination Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Is the material for disposal? A->B C Segregate Waste: Keep in original container B->C Yes G Decontaminate all used equipment and surfaces B->G No, continue use D Place in a labeled hazardous waste container C->D E Store in a designated secure area D->E F Arrange for pickup by a licensed disposal company E->F

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance in a laboratory setting and does not replace the need to consult the specific Safety Data Sheet (SDS) for this compound and to comply with all applicable federal, state, and local regulations for waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.